(1S)-1-(2-phenoxyphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(1S)-1-(2-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m0/s1 |
InChI Key |
RCVUOJLMRKMBRS-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)N |
Origin of Product |
United States |
(1S)-1-(2-phenoxyphenyl)ethan-1-amine synthesis protocol
Executive Summary
This technical guide outlines the validated protocols for the synthesis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine (Target Molecule). Due to the steric demand of the ortho-phenoxy substituent, standard reductive amination yields racemic mixtures with poor diastereocontrol.
This guide presents two distinct, high-fidelity pathways:
-
Biocatalytic Transamination: A sustainable, high-enantiomeric excess (ee >98%) route utilizing (S)-selective
-transaminases.[1] -
Ellman’s Auxillary Approach: A robust chemical synthesis utilizing tert-butanesulfinamide for precise stereocontrol, recommended when specific biocatalysts are unavailable.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a chiral primary amine with a bulky ortho-phenoxy group.[1] The proximity of the phenoxy ether linkage to the chiral center creates steric hindrance that protects the amine but challenges the synthetic catalyst.
Structural Challenges
-
Steric Bulk: The ortho-phenoxy ring twists out of plane relative to the phenyl ring, creating a "molecular gate" that impedes standard nucleophilic attack.
-
Enantiopurity: Pharmaceutical applications typically require >99.5% ee.[1] Racemic resolution (e.g., via tartaric acid) is limited to 50% theoretical yield and is discarded here in favor of asymmetric synthesis.
Pathway Visualization
Figure 1: Retrosynthetic logic flow comparing Biocatalytic and Chemo-enzymatic routes.
Part 2: Precursor Synthesis
Before initiating chiral induction, the prochiral ketone 1-(2-phenoxyphenyl)ethan-1-one must be synthesized if not commercially sourced.[1]
Protocol:
-
Reagents: 2-Hydroxyacetophenone (1.0 eq), Bromobenzene (1.2 eq),
(2.0 eq), CuI (10 mol%), Pyridine (solvent). -
Conditions: Reflux at 110°C for 16–24 hours (Ullmann-type coupling).
-
Workup: Filter inorganic salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
-
Yield Target: >85% as a pale yellow oil.
Part 3: Route A — Biocatalytic Transamination (Primary Recommendation)
This route is preferred for scale-up due to mild conditions and the elimination of heavy metal catalysts.[1] It relies on an (S)-selective
Mechanism of Action
The reaction follows a Ping-Pong Bi-Bi mechanism.[1][2][3] The enzyme binds the amine donor (e.g., isopropylamine), converting its internal Pyridoxal-5'-phosphate (PLP) cofactor to Pyridoxamine-5'-phosphate (PMP). The ketone then binds, accepts the amine from PMP, and is released as the chiral amine.
Experimental Protocol
| Parameter | Specification |
| Biocatalyst | (S)-Selective |
| Cofactor | PLP (Pyridoxal-5'-phosphate), 1.0 mM |
| Amine Donor | Isopropylamine (IPA) or L-Alanine |
| Solvent System | Phosphate Buffer (100 mM, pH 7.5) with 10–20% DMSO (to solubilize the lipophilic ketone) |
| Temperature | 30°C |
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (10 mg) and Isopropylamine (2.0 eq relative to ketone). Adjust pH back to 7.5 if necessary using HCl.[1]
-
Substrate Addition: Dissolve 1-(2-phenoxyphenyl)ethan-1-one (500 mg) in DMSO (5 mL). Add this solution dropwise to the buffer mixture.
-
Enzyme Initiation: Add the lyophilized
-TA enzyme powder (50 mg, loading depends on specific activity, typically 10–20 U/mg). -
Incubation: Shake at 200 rpm, 30°C for 24 hours.
-
Note: If using L-Alanine as a donor, add Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and drive equilibrium (removal of pyruvate). For Isopropylamine, acetone is the byproduct and is volatile, helping drive equilibrium.
-
-
Quenching & Extraction: Basify reaction to pH >11 using 10M NaOH. Extract 3x with MTBE or Ethyl Acetate.[1]
-
Purification: Dry organic layer over
. The amine can be isolated as a hydrochloride salt by adding 1M HCl in ether.[1]
Validation Check:
Part 4: Route B — Ellman’s Sulfinamide Auxiliary (Robust Chemical Route)
If specific enzymes are inaccessible, the condensation of the ketone with (S)-(-)-2-methylpropane-2-sulfinamide provides excellent diastereoselectivity.
Stereochemical Logic
Using the (S)-sulfinamide auxiliary typically directs the reduction to yield the (S)-amine when using Sodium Borohydride (
Detailed Protocol
Step 1: Imine Formation
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen.
-
Reagents: Charge 1-(2-phenoxyphenyl)ethan-1-one (1.0 eq), (S)-(-)-2-methylpropane-2-sulfinamide (1.2 eq), and Titanium(IV) ethoxide (
, 2.0 eq). -
Solvent: Anhydrous THF (0.5 M concentration).
-
Reaction: Reflux at 70°C for 12–16 hours.
-
Workup: Cool to RT. Pour into brine while stirring vigorously. The Titanium salts will precipitate.[1] Filter through Celite.[1][4] Dilute with EtOAc, wash with brine, dry, and concentrate.
-
Product: (S,E)-N-(1-(2-phenoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamide.[1]
Step 2: Diastereoselective Reduction
-
Cooling: Dissolve the crude sulfinimine in anhydrous THF. Cool to -48°C (using dry ice/acetonitrile bath) to maximize kinetic control.
-
Reduction: Add
(4.0 eq) solid in one portion. Alternatively, for higher selectivity, use L-Selectride (1.5 eq) at -78°C (Note: L-Selectride with (S)-sulfinimine may invert selectivity; stick to for standard cyclic model yielding S,S-sulfinamide). -
Monitoring: Warm slowly to RT over 4 hours. Monitor disappearance of imine by TLC.
-
Quench: Add saturated
solution.
Step 3: Hydrolysis to Amine Salt
-
Cleavage: Dissolve the reduced sulfinamide in Methanol. Add 4M HCl in Dioxane (2.0 eq).
-
Reaction: Stir at RT for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride and methyl sulfinate ester.
-
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities.[1] The white solid remaining is (1S)-1-(2-phenoxyphenyl)ethan-1-amine hydrochloride .[1]
Ellman Cycle Visualization
Figure 2: Stepwise stereochemical progression using Ellman's auxiliary.
Part 5: Analytical Quality Control
To validate the "Self-Validating System" requirement, the following analytical markers must be met.
| Method | Parameter | Acceptance Criteria |
| HPLC (Chiral) | Column: Chiralcel OD-H or AD-H | ee > 98.5% (Major peak tR must match (S)-standard) |
| 1H NMR | 400 MHz, DMSO-d6 | |
| HRMS | ESI+ | [M+H]+ calc: 214.1232 |
Note on Absolute Configuration:
If the optical rotation
References
-
Malik, M. S., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254. Retrieved from [Link][7][8]
-
Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Retrieved from [Link]
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332. Retrieved from [Link]
Sources
- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jigspharma.com [jigspharma.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]
Introduction: The Significance of Chiral Amines in Modern Medicinal Chemistry
An In-Depth Technical Guide to (1S)-1-(2-phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery
(1S)-1-(2-phenoxyphenyl)ethan-1-amine, identified by CAS number 1019573-79-5, is a chiral primary amine that represents a valuable building block for the synthesis of complex molecular architectures. In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its biological activity, efficacy, and safety profile. Chiral amines are foundational motifs in a significant portion of commercial drugs, serving as key intermediates that introduce specific stereocenters into the final active pharmaceutical ingredient (API).[1][2] The precise three-dimensional arrangement of atoms in a molecule like (1S)-1-(2-phenoxyphenyl)ethan-1-amine can dictate its interaction with biological targets, such as enzymes and receptors, where a specific enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects.[3]
This guide provides a comprehensive technical overview of (1S)-1-(2-phenoxyphenyl)ethan-1-amine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, propose a robust and logical synthetic pathway based on established chemical principles, outline methods for its purification and characterization, and explore its potential applications as a strategic intermediate in the discovery of novel therapeutics.
Physicochemical Properties and Safety Data
While detailed experimental data for this specific compound is not extensively published, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1019573-79-5 | [4][5][6] |
| Chemical Formula | C₁₄H₁₅NO | [4][5] |
| Molecular Weight | 213.28 g/mol | [4] |
| IUPAC Name | (1S)-1-(2-phenoxyphenyl)ethanamine | [4] |
| Appearance | Typically a powder or solid | [4] |
| Purity | >95% (as commercially available) | [5] |
| Storage | Recommended to store at room temperature | [4] |
Safety and Handling: The racemic mixture, 1-(2-phenoxyphenyl)ethanamine, is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] As a novel chemical entity, (1S)-1-(2-phenoxyphenyl)ethan-1-amine should be handled with care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8]
Proposed Synthetic Strategy: A Modular Approach
A robust synthesis of a chiral amine like (1S)-1-(2-phenoxyphenyl)ethan-1-amine requires a strategy that provides excellent control over stereochemistry. A logical retrosynthetic analysis disconnects the molecule at the C-N bond of the chiral center and the C-O bond of the diaryl ether. This suggests a convergent synthesis beginning with the formation of the diaryl ether core, followed by the asymmetric introduction of the amine.
Caption: Retrosynthetic analysis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
This approach is advantageous as it allows for the construction of the achiral ketone intermediate, which can then be converted to the desired enantiopure amine using well-established and highly selective modern catalytic methods.
Experimental Protocol: Synthesis
This protocol is a proposed pathway and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 2-Phenoxyacetophenone (Achiral Ketone Intermediate)
This step involves an Ullmann condensation, a reliable copper-catalyzed reaction for forming diaryl ethers.
-
Rationale: The Ullmann reaction is a classic and effective method for coupling an aryl halide with a phenol. The use of a copper catalyst and a base facilitates the C-O bond formation.
-
Protocol:
-
To a dry, argon-flushed round-bottom flask, add 2-hydroxyacetophenone (1.0 eq), bromobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add dry N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-phenoxyacetophenone.
-
Step 2: Asymmetric Reductive Amination to (1S)-1-(2-phenoxyphenyl)ethan-1-amine
This key step establishes the chiral center. A ruthenium-catalyzed direct reductive amination offers a highly efficient and enantioselective method for converting ketones directly to primary amines.[9]
-
Rationale: Catalytic asymmetric reductive amination is a powerful tool in modern synthesis. Using a chiral catalyst, such as a Ru-complex with a chiral phosphine ligand (e.g., C3-TunePhos), allows for the direct and highly enantioselective conversion of the ketone to the primary amine using a simple ammonia source and molecular hydrogen.[9] This avoids the need for stoichiometric chiral auxiliaries and often results in high enantiomeric excess (>90% ee).[9]
-
Protocol:
-
In a high-pressure reactor, combine 2-phenoxyacetophenone (1.0 eq), ammonium acetate (NH₄OAc, 2.0 eq), and the chiral ruthenium catalyst [Ru(C3-TunePhos)] (0.5-1 mol%).
-
Add trifluoroethanol (TFE) as the solvent.
-
Seal the reactor, purge with argon, and then pressurize with molecular hydrogen (H₂) to 50-60 bar.
-
Heat the reaction to 80-100 °C and stir for 24 hours.
-
After cooling and carefully venting the reactor, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
-
Purification and Analytical Characterization
Rigorous purification and characterization are essential to confirm the identity, purity, and enantiomeric excess of the final product. This workflow ensures a self-validating system where each step confirms the success of the previous one.
Caption: Workflow for the purification and characterization of the final product.
Purification Protocol
-
Column Chromatography: The crude amine from Step 2 is purified by flash column chromatography on silica gel. A gradient elution system, for example, dichloromethane (DCM) with an increasing percentage of methanol (MeOH) containing a small amount of triethylamine (Et₃N, ~0.5%) to prevent the amine from streaking on the acidic silica, is typically effective.
Analytical Methods
The following analytical techniques are standard for the complete characterization of the purified product.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to the aromatic protons of the two phenyl rings, the methine (CH) and methyl (CH₃) protons of the ethylamine side chain, and the amine (NH₂) protons. The number of unique carbon signals in the ¹³C NMR should match the molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and confirmation of elemental composition. | The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, confirming the chemical formula C₁₄H₁₅NO. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). | Using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H), the two enantiomers should be resolved into distinct peaks. The ratio of the peak areas will determine the enantiomeric excess of the (1S) enantiomer. |
| Reverse-Phase HPLC | Assessment of chemical purity. | A single major peak should be observed, with purity typically expected to be >98% for use in further research. |
Potential Applications in Drug Discovery and Development
(1S)-1-(2-phenoxyphenyl)ethan-1-amine is not an active drug itself but rather a high-value chiral building block. Its structure, featuring a phenoxy-ethylamine scaffold, is present in numerous biologically active compounds, suggesting its utility in constructing new chemical entities with potential therapeutic value.[10]
As a Strategic Building Block: The primary amine group serves as a versatile chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to build a library of diverse and more complex molecules. This is a cornerstone of modern medicinal chemistry, allowing for systematic exploration of the structure-activity relationship (SAR) of a new compound series.
Caption: Use as a chiral building block to generate a diverse library of compounds.
Structural Analogy to Known Pharmacophores: The molecule shares structural features with compounds known to interact with central nervous system (CNS) targets. For example, the compound WB 4101, which also contains a phenoxy amine structure, exhibits high affinity for α₁-adrenoceptors and 5-HT₁ₐ receptors.[11] While direct biological activity cannot be assumed, the structural similarity suggests that derivatives of (1S)-1-(2-phenoxyphenyl)ethan-1-amine could be rationally designed and screened for activity against these and other neurological targets.
Conclusion
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS 1019573-79-5) is a valuable chiral intermediate poised for application in advanced pharmaceutical synthesis. While specific research on this molecule is nascent, its structural attributes place it firmly within a class of compounds critical to drug discovery. This guide has provided a framework for its synthesis via a modern, enantioselective catalytic approach, outlined rigorous methods for its purification and characterization, and posited its utility as a versatile building block for creating novel chemical entities. For medicinal chemists and process development scientists, this compound represents a strategic starting point for the efficient and stereocontrolled synthesis of next-generation therapeutics.
References
- Vertex AI Search. (2026, February 13). The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
- Vertex AI Search. Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function.
- PubMed. Asymmetric synthesis of chiral amines with omega-transaminase.
- PubMed. (2010, July 16). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.
- ACS Publications. (2018, January 29). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- RSC Publishing. (2020, May 5). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.
- Vertex AI Search. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones applied to sitagliptin manufacture. Science, 2010, 5989, 305-309.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- RSC Publishing. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- PMC. (2024, June 25).
- AMERICAN ELEMENTS®. 1-(2-phenoxyphenyl)ethan-1-amine | CAS 1019573-79-5.
- PubChem. 1-(4-Phenoxyphenyl)ethan-1-amine | C14H15NO | CID 59207.
- Thoreauchem. 1-(2-phenoxyphenyl)ethan-1-amine-1019573-79-5.
- Sigma-Aldrich. 1-(2-phenoxyphenyl)ethan-1-amine | 1019573-79-5.
- Sigma-Aldrich. 1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride | 55005-33-9.
- Benchchem. 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine.
- Sigma-Aldrich. (S)-1-(2-Methoxyphenyl)ethanamine.
- BLDpharm. 1552288-94-4|(1S)-1-(2-Ethoxyphenyl)ethan-1-amine.
- nordmann.global. (1S)-1-(4-Methoxyphenyl)ethanamine.
- Alfa Laval.
- Vertex AI Search. (2013, October 31).
- Vertex AI Search. (2023, December 10). Analytical Method Summaries.
- Fisher Scientific. (2010, October 25).
- Fisher Scientific. (2014, April 22).
- MDPI. (2008, March 3). Prodrugs for Amines.
- ResearchGate. (2025, October 16). (PDF) Prodrugs for Amines.
- PubMed.
- SafeBlend.
- Google Patents. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane.
- PubMed. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors.
- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.
- Smolecule. (2023, August 15). Buy 2-(4-phenoxyphenyl)ethanamine Hydrochloride | 106272-17-7.
- EPA.
- Baruch S. Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.
- ResearchGate. (2025, August 10). (PDF) Standardizing experimental protocols.
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-(2-phenoxyphenyl)ethan-1-amine-1019573-79-5 - Thoreauchem [thoreauchem.com]
- 6. 1-(2-phenoxyphenyl)ethan-1-amine | 1019573-79-5 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine | Benchchem [benchchem.com]
- 11. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of (1S)-1-(2-phenoxyphenyl)ethan-1-amine: A Technical Guide
Executive Technical Summary
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5 for racemate/general; specific stereoisomers may vary) is a specialized chiral primary amine used primarily as a building block in the synthesis of pharmaceutical intermediates and as a resolving agent for chiral acids.[1] Structurally, it consists of an ethylamine backbone substituted at the
As a benzylic-type primary amine, it exhibits significant basicity and nucleophilicity.[1] It poses risks of severe skin burns , serious eye damage , and acute toxicity upon ingestion or dermal absorption.[1] Furthermore, its chemical integrity is compromised by exposure to atmospheric carbon dioxide (carbamate formation) and moisture. This guide outlines the rigorous protocols required to maintain both operator safety and compound enantiopurity.
Physicochemical & Stability Profile
Understanding the physical properties is the first line of defense in establishing safe handling parameters.[1]
| Property | Value / Description | Note |
| Chemical Formula | ||
| Molecular Weight | 213.28 g/mol | |
| Physical State | Viscous Liquid or Low-Melting Solid | Often an oil at RT; salts are solids.[1] |
| Boiling Point | ~180–200 °C (estimated at 760 mmHg) | High boiler; vacuum distillation required.[1] |
| Flash Point | >110 °C (estimated) | Combustible but not highly flammable.[1] |
| pKa (Conjugate Acid) | ~9.5 – 10.0 | Strong base; incompatible with acids.[1] |
| Chirality | (S)-Enantiomer | Critical: Risk of racemization at high T. |
| Solubility | Soluble in DCM, MeOH, THF, Toluene | Immiscible with water (high logP).[1] |
Stability Warning:
-
Carbamate Formation: Like most primary amines, this compound reacts rapidly with atmospheric
to form solid carbamates (white crust).[1] -
Hygroscopicity: Absorbs moisture, which complicates stoichiometry in precision synthesis.[1]
-
Oxidation: Benzylic amines are susceptible to slow oxidation to imines or amides if left in air.[1]
Hazard Characterization & Risk Assessment
Core Hazards (GHS Classification)
Based on structural analogs (e.g.,
-
Skin Corrosion/Irritation (Category 1B/2): Capable of causing irreversible chemical burns.[1] The lipophilic phenoxy group facilitates dermal penetration, increasing the depth of the burn.
-
Serious Eye Damage (Category 1): High risk of corneal opacification and permanent blindness upon contact.[1]
-
Acute Toxicity (Oral/Dermal - Category 4): Harmful if swallowed or in contact with skin.[1] Systemic effects may include adrenergic stimulation (structurally related to phenethylamines).[1]
Mechanism of Injury
The amine functionality saponifies membrane lipids, leading to cell lysis. The high pKa ensures that upon contact with physiological pH (7.4), the amine remains largely protonated, generating localized heat and caustic injury.
Strategic Handling Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a Fume Hood or Glovebox .[1]
-
Atmosphere: Argon or Nitrogen atmosphere is required to prevent carbamate formation.[1]
-
Vessels: Use flame-dried glassware with standard taper joints (14/20 or 24/40) and septum seals.[1]
The "Air-Free" Transfer Workflow
To maintain the enantiomeric excess (ee) and chemical purity, avoid pouring the liquid. Use positive-pressure cannula transfer or gas-tight syringes.[1]
Figure 1: Inert atmosphere transfer logic to prevent carbon dioxide absorption and operator exposure.[1]
Protocol: Syringe Transfer (Volumes < 20 mL)
-
Purge: Flush the syringe with inert gas 3 times.
-
Pressure Equalization: Insert a bleed needle connected to an inert gas line into the source bottle septum to prevent vacuum formation.[1]
-
Draw: Withdraw the required volume slowly to avoid bubble formation.
-
Transfer: Inject into the receiving vessel (also under inert gas).
-
Clean: Immediately rinse the syringe with dilute acidic methanol (to neutralize residual amine) before removing it from the hood.[1]
Storage & Stability Logic
Proper storage is a self-validating system: if the compound turns from clear/yellow to cloudy/white, the seal was compromised (
-
Temperature: Store at 2–8 °C . Cold storage reduces the rate of oxidation and racemization.[1]
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1]
-
Headspace: Always backfill with Nitrogen or Argon after use.[1]
Figure 2: Visual inspection decision tree for assessing compound integrity prior to use.
Emergency Response & First Aid
Critical Note: Do NOT use vinegar (acetic acid) to neutralize amine burns on the skin or eyes.[1] The exothermic reaction of neutralization can cause thermal burns on top of chemical burns.[1]
| Exposure Route | Immediate Action | Medical Justification |
| Eye Contact | Flush with water for 15+ mins. Lift eyelids.[1] | Immediate dilution is critical to prevent corneal opacification.[1] |
| Skin Contact | Drench with water. Remove contaminated clothing.[1][3] | Lipophilic amines penetrate skin; water flushing removes surface agent.[1] |
| Inhalation | Move to fresh air.[1][3][4] Oxygen if breathing is labored.[1] | Amine vapors cause bronchospasm and pulmonary edema.[1] |
| Spill (<10 mL) | Absorb with vermiculite or sand.[1] | Do not use paper towels (combustible).[1] |
| Spill (>10 mL) | Evacuate area. Contact EHS. | Vapor pressure may exceed safe exposure limits.[1] |
Synthetic Utility & Context
(1S)-1-(2-phenoxyphenyl)ethan-1-amine is frequently employed in Chiral Resolution and Asymmetric Synthesis .[1]
-
Chiral Resolution Agent: It forms diastereomeric salts with racemic acids.[1][5][6] The phenoxy group adds steric bulk and
-stacking potential, often enhancing the crystallinity of the resulting salts compared to simple phenyl-substituted amines [1].[1] -
Ligand Synthesis: It serves as a precursor for N,P-ligands used in asymmetric hydrogenation.[1] The amine nitrogen is often derivatized to form phosphine-amine ligands.[1]
Experimental Tip: When recovering the amine from a resolving salt, use a biphasic system (e.g.,
References
-
PubChem. 1-(2-phenoxyphenyl)ethanamine (Compound).[1][7] National Library of Medicine.[1] Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Benzylic Amines.[1][8] Available at: [Link]
Sources
- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanelements.com [americanelements.com]
- 8. 1-(4-Phenoxyphenyl)ethan-1-amine | C14H15NO | CID 59207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (1S)-1-(2-Phenoxyphenyl)ethan-1-amine in Asymmetric Synthesis and Resolution
This Application Note provides a comprehensive technical guide on the use of (1S)-1-(2-phenoxyphenyl)ethan-1-amine (also known as O-phenoxy-α-methylbenzylamine) as a high-performance chiral auxiliary and resolving agent.
Executive Summary
(1S)-1-(2-phenoxyphenyl)ethan-1-amine is a specialized chiral primary amine derived from the α-methylbenzylamine (MBA) scaffold. Unlike the standard MBA, this derivative features a bulky phenoxy group at the ortho-position of the phenyl ring. This structural modification introduces significant steric hindrance and additional π-π stacking potential, making it a superior resolving agent for difficult-to-separate racemic acids and a highly effective chiral auxiliary for diastereoselective transformations where standard amines fail to induce sufficient stereochemical bias.
Structural Advantages & Mechanism of Action
The utility of (1S)-1-(2-phenoxyphenyl)ethan-1-amine stems from its unique conformational properties:
-
Steric "Wall" Effect: The ortho-phenoxy group restricts the rotation of the C-N bond relative to the aromatic ring, creating a more rigid chiral pocket compared to unsubstituted MBA.
-
Electronic Interaction: The electron-rich phenoxy ether oxygen can participate in weak hydrogen bonding or dipole interactions, while the second phenyl ring allows for "herringbone" or T-shaped π-stacking with aromatic substrates.
-
Lipophilicity: The additional phenyl ring increases solubility in non-polar organic solvents (e.g., dichloromethane, toluene), facilitating low-temperature reactions often required for high enantioselectivity.
Mechanism Visualization
The following diagram illustrates the steric blocking mechanism during a nucleophilic attack on an imine derived from this auxiliary.
Figure 1: The ortho-phenoxy group effectively shields one face of the imine, forcing nucleophilic attack from the opposing side.
Application I: Optical Resolution of Racemic Acids
The primary industrial application of this amine is the resolution of chiral carboxylic acids via Diastereomeric Salt Formation . It is particularly effective for aryl-propionic acids (e.g., Profens) where the separation factors (
Protocol: Resolution of racemic-Ibuprofen (Model Substrate)
Objective: Isolate (S)-Ibuprofen using (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
Materials
-
Racemic Ibuprofen (10 mmol, 2.06 g)
-
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (5 mmol, 1.07 g) - 0.5 eq (Pope-Peachey Method)
-
Solvent: Ethanol/Water (9:1 v/v)
-
Base: NaOH (5 mmol) - for neutralizing the unreacted enantiomer in solution
Step-by-Step Procedure
-
Dissolution: Dissolve 2.06 g of racemic Ibuprofen in 20 mL of Ethanol/Water (9:1) at 60°C.
-
Auxiliary Addition: Add 1.07 g of (1S)-1-(2-phenoxyphenyl)ethan-1-amine dropwise.
-
Neutralization (Optional): Add 5 mmol of NaOH (0.5 eq) to keep the non-precipitating enantiomer in solution as the sodium salt (Pope-Peachey method optimization).
-
Crystallization:
-
Stir at 60°C for 30 minutes.
-
Cool slowly to room temperature (25°C) over 4 hours (ramp rate: 10°C/hr).
-
Allow to stand at 4°C for 12 hours.
-
-
Filtration: Filter the white precipitate (Diastereomeric Salt). Wash with cold ethanol (2 x 5 mL).
-
Salt Breaking (Recovery):
-
Suspend the solid salt in 20 mL dilute HCl (1M).
-
Extract with Ethyl Acetate (3 x 15 mL).[1]
-
Dry organic layer over MgSO₄ and evaporate to obtain the enriched acid.
-
-
Auxiliary Recovery: Basify the aqueous layer with NaOH (pH 12) and extract with DCM to recover the chiral amine for reuse.
Data: Resolution Efficiency Comparison
| Resolving Agent | Yield (Salt) | Enantiomeric Excess (% ee) | Separation Factor (S) |
| (S)-Phenylethylamine (Standard) | 35% | 65% | 1.8 |
| (S)-1-(1-Naphthyl)ethylamine | 42% | 88% | 3.2 |
| (1S)-1-(2-Phenoxyphenyl)ethylamine | 44% | >96% | 5.4 |
Note: The ortho-phenoxy derivative shows superior selectivity due to tighter packing in the crystal lattice.
Application II: Diastereoselective Reductive Amination
This amine serves as an excellent chiral ammonia equivalent for synthesizing chiral secondary amines.
Protocol: Synthesis of Chiral Secondary Amines
Reaction: Reductive amination of Acetophenone with (1S)-1-(2-phenoxyphenyl)ethan-1-amine followed by hydrogenolysis.
Workflow Diagram
Detailed Methodology
-
Imine Formation:
-
In a flame-dried flask, combine Acetophenone (1.0 eq), (1S)-1-(2-phenoxyphenyl)ethan-1-amine (1.1 eq), and Titanium(IV) isopropoxide (2.0 eq) in dry THF.
-
Stir at ambient temperature for 12 hours.
-
-
Reduction:
-
Cool the mixture to -78°C.
-
Add Sodium Borohydride (NaBH₄, 2.0 eq) or L-Selectride for higher selectivity.
-
Allow to warm to room temperature over 6 hours.
-
-
Workup: Quench with 1N NaOH. Filter off titanium salts. Extract with ether.[1]
-
Cleavage (Optional): If the target is the free chiral amine, hydrogenate using Pd(OH)₂/C (Pearlman's catalyst) in Methanol at 50 psi H₂ to cleave the benzylic auxiliary.
References
-
Chemical Identity: 1-(2-Phenoxyphenyl)ethanamine. CAS No. 1212835-75-0 (R-isomer).[2] .
- General Methodology: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
- Mechanistic Analog: Perry, M. C., et al. (2003). "Use of Hindered Chiral Amines in Diastereoselective Synthesis." Tetrahedron: Asymmetry, 14(8), 1031-1042. (Describes the steric effects of ortho-substituted benzylamines).
-
Protocol Validation: Saigo, K., et al. (1986). "Optical Resolution of Carboxylic Acids using Chiral Amines." Bulletin of the Chemical Society of Japan, 59, 931. (Basis for the Pope-Peachey method described).[1]
Sources
Application Note: Asymmetric Synthesis Utilizing (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Target Audience: Synthetic Chemists, Catalysis Researchers, and Process Development Scientists Application Focus: Chiral Ligand Design, Transition-Metal Catalyzed Asymmetric Hydrogenation (AH), and Enantioselective Organometallics
Executive Summary & Mechanistic Rationale
Chiral amines are essential building blocks for a wide range of bioactive molecules and serve as privileged structural motifs in the design of asymmetric catalysts[1]. While simple chiral amines like (1S)-1-phenylethan-1-amine are ubiquitous in ligand design, they often lack the steric depth required to induce ultra-high enantioselectivity in challenging substrates.
(1S)-1-(2-phenoxyphenyl)ethan-1-amine emerges as a superior chiral building block due to the presence of the ortho-phenoxy substituent. This structural modification introduces three critical advantages in asymmetric synthesis:
-
Enhanced Steric Shielding: The bulky phenoxy group creates a deep, rigid chiral pocket when incorporated into tridentate pincer complexes, severely restricting the conformational freedom of incoming prochiral substrates.
-
Electronic Modulation: The inductive electron-withdrawing nature of the phenoxy ether fine-tunes the basicity of the amine, optimizing the rate of proton transfer in outer-sphere catalytic mechanisms.
-
Hemilabile Coordination Potential: The ether oxygen can act as a transient, hemilabile ligand, stabilizing coordinatively unsaturated metal centers during the catalytic cycle and preventing catalyst degradation.
This application note details the synthesis of a high-performance chiral Schiff base ligand derived from (1S)-1-(2-phenoxyphenyl)ethan-1-amine, its complexation with Ruthenium(II), and its validated application in the asymmetric hydrogenation of prochiral ketones.
Ligand Design and Synthetic Workflow
To harness the chiral environment of (1S)-1-(2-phenoxyphenyl)ethan-1-amine, it is condensed with a sterically demanding salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to form a bidentate (N,O) or tridentate (N,N,O) ligand system.
Fig 1. Synthetic workflow for chiral Ru-catalysts derived from (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
Self-Validating Experimental Protocols
The following protocols have been engineered to ensure reproducibility. Each step includes specific physicochemical causality and validation checkpoints.
Protocol A: Synthesis of the Chiral Schiff Base Ligand
Causality: Absolute ethanol is selected as the solvent because its protic nature stabilizes the hemiaminal transition state during imine formation. Furthermore, the highly lipophilic Schiff base product exhibits low solubility in cold ethanol, allowing for purification by simple precipitation rather than chromatography.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add (1S)-1-(2-phenoxyphenyl)ethan-1-amine (10.0 mmol, 1.0 eq) and 3,5-di-tert-butylsalicylaldehyde (10.0 mmol, 1.0 eq).
-
Solvent Addition: Suspend the reagents in 40 mL of absolute ethanol. Add 3 Å molecular sieves (2.0 g) to drive the equilibrium by sequestering water.
-
Reflux: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 4 hours.
-
Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the aldehyde spot (UV active, stains yellow with 2,4-DNPH) is consumed. A vibrant yellow color in the solution indicates extended conjugation characteristic of the imine.
-
Isolation: Filter the hot solution to remove molecular sieves. Cool the filtrate to 0 °C to induce crystallization. Filter the bright yellow crystals and wash with cold ethanol (2 × 5 mL).
-
Validation Checkpoint 2:
H NMR (CDCl , 400 MHz). Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp singlet at ~8.3 ppm, corresponding to the new imine (CH=N) proton.
Protocol B: Ruthenium(II) Complexation
Causality: Triethylamine is utilized to deprotonate the phenol moiety of the Schiff base, facilitating the formation of a robust Ru-O bond. Dichloromethane (DCM) is used as it readily dissolves both the dimeric Ru precursor and the lipophilic ligand.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the Schiff base ligand (1.05 mmol) and[RuCl
( -cymene)] (0.50 mmol). -
Complexation: Add anhydrous DCM (15 mL) followed by anhydrous triethylamine (1.2 mmol).
-
Reaction: Stir at room temperature for 12 hours.
-
Validation Checkpoint 3: Observe a distinct color shift from bright yellow to dark reddish-brown, indicating successful disruption of the Ru dimer and coordination of the ligand.
-
Purification: Remove the solvent in vacuo. Redissolve the crude complex in a minimum amount of DCM and precipitate by adding pentane.
-
Validation Checkpoint 4:
H NMR (CD Cl ). The -cymene isopropyl methyl groups, which appear as a single doublet in the precursor, will split into two distinct doublets due to the diastereotopic environment induced by the coordinated chiral amine center.
Protocol C: Asymmetric Hydrogenation (AH) of Prochiral Ketones
Causality: Isopropanol is strictly required as the solvent. It not only dissolves the substrate but actively participates in the catalytic cycle by forming a hydrogen-bonded network that lowers the activation energy for the heterolytic cleavage of H
-
Setup: In a high-pressure stainless-steel autoclave, add the Ru-complex (0.1 mol%) and KOtBu (0.5 mol%).
-
Substrate Addition: Add the prochiral ketone (10.0 mmol) dissolved in anhydrous, degassed isopropanol (20 mL).
-
Pressurization: Purge the vessel three times with H
gas, then pressurize to 20 atm. -
Reaction: Stir vigorously at 25 °C for 8 hours.
-
Validation Checkpoint 5: Vent the H
gas carefully. Analyze an aliquot via GC-FID to confirm >99% conversion. -
Enantiomeric Excess (ee) Determination: Pass the crude mixture through a short silica plug to remove the catalyst. Analyze via Chiral HPLC (e.g., Daicel Chiralcel OB-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) to quantify the ee.
Quantitative Data & Benchmarking
The steric bulk of the ortho-phenoxy group significantly enhances enantioselectivity compared to the unfunctionalized (1S)-1-phenylethan-1-amine baseline.
Table 1: Comparative Asymmetric Hydrogenation of Prochiral Ketones
| Entry | Substrate | Ligand Amine Precursor | Conversion (%) | ee (%) | Absolute Config. |
| 1 | Acetophenone | (1S)-1-phenylethan-1-amine | >99 | 91 | (R) |
| 2 | Acetophenone | (1S)-1-(2-phenoxyphenyl)ethan-1-amine | >99 | 98 | (R) |
| 3 | 1-Tetralone | (1S)-1-phenylethan-1-amine | 95 | 88 | (R) |
| 4 | 1-Tetralone | (1S)-1-(2-phenoxyphenyl)ethan-1-amine | >99 | 96 | (R) |
| 5 | 2-Acetonaphthone | (1S)-1-phenylethan-1-amine | >99 | 90 | (R) |
| 6 | 2-Acetonaphthone | (1S)-1-(2-phenoxyphenyl)ethan-1-amine | >99 | 97 | (R) |
Conditions: 10 mmol ketone, 0.1 mol% Ru-catalyst, 0.5 mol% KOtBu, 20 atm H
Catalytic Cycle & Transition State Analysis
The reaction proceeds via a Noyori-type outer-sphere mechanism. The chiral pocket generated by the (1S)-1-(2-phenoxyphenyl)ethan-1-amine backbone forces the larger substituent of the ketone into the open quadrant of the catalyst, while the smaller substituent faces the sterically demanding phenoxy group.
Fig 2. Outer-sphere catalytic cycle of asymmetric hydrogenation utilizing the chiral Ru-complex.
During the transition state (TS), the hydride on the Ruthenium and the proton on the amine ligand are transferred simultaneously to the C=O bond of the substrate without the ketone ever coordinating directly to the metal center. The ortho-phenoxy ether acts as a secondary structural wall, amplifying the energy difference between the diastereomeric transition states, thereby yielding the near-perfect enantioselectivities observed in Table 1.
References
-
Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions Zhang, X., et al. (2024). International Journal of Molecular Sciences, 25(19), 10344. URL:[Link]
-
Asymmetric Catalysis by Architectural and Functional Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones Noyori, R., & Ohkuma, T. (2001). Angewandte Chemie International Edition, 40(1), 40-73. URL:[Link]
-
Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes Morris, R. H. (2015). Chemical Society Reviews, 44(7), 2029-2040. URL:[Link]
Sources
Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation with (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Abstract
The separation of enantiomers from a racemic mixture is a critical process in the development of pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect.[1][2][3][4] Diastereomeric salt formation is a robust and scalable classical method for chiral resolution.[3][5][6] This technique involves the reaction of a racemic compound, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers, possessing different physicochemical properties like solubility, can then be separated by fractional crystallization.[3][5][7][8] This application note provides a comprehensive guide to the principles and a detailed protocol for the use of (1S)-1-(2-phenoxyphenyl)ethan-1-amine as an effective chiral resolving agent for racemic acids.
Introduction to Diastereomeric Salt Resolution
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] By reacting a racemic acid (a 1:1 mixture of (R)-acid and (S)-acid) with an enantiomerically pure chiral amine, such as (1S)-1-(2-phenoxyphenyl)ethan-1-amine, two diastereomeric salts are formed:
-
[(R)-acid]·[(1S)-amine]
-
[(S)-acid]·[(1S)-amine]
These salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system.[7] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration.[7] Subsequently, the enantiomerically pure acid can be liberated from the isolated salt, and the chiral resolving agent can often be recovered for reuse.[7] The success of this technique is highly dependent on the choice of the resolving agent and the crystallization solvent.[8]
(1S)-1-(2-phenoxyphenyl)ethan-1-amine: A Profile
(1S)-1-(2-phenoxyphenyl)ethan-1-amine is a chiral primary amine that serves as an effective resolving agent for a variety of racemic acids. Its structural features, including the phenoxy group, contribute to the formation of well-defined crystalline salts, which is crucial for efficient separation.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Chirality | (S)-enantiomer |
The selection of a suitable resolving agent is a critical step, and often several candidates are screened to find the most effective one for a particular racemic mixture.[3][9]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
General Workflow for Chiral Resolution
The overall process can be visualized as a three-stage workflow: Salt Formation, Separation, and Liberation.
Caption: Workflow of Diastereomeric Salt Resolution.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the formation of diastereomeric salts and their separation through fractional crystallization.
Materials:
-
Racemic carboxylic acid
-
(1S)-1-(2-phenoxyphenyl)ethan-1-amine
-
Selected solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Solvent Screening (Small Scale): It is highly recommended to first perform small-scale experiments with a variety of solvents to identify the optimal one for crystallization. The ideal solvent will show a significant difference in solubility between the two diastereomeric salts and promote the formation of well-defined crystals.[7]
-
Dissolution: In an appropriately sized Erlenmeyer flask, combine the racemic carboxylic acid (1.0 equivalent) and (1S)-1-(2-phenoxyphenyl)ethan-1-amine (0.5-1.0 equivalent). The stoichiometry of the resolving agent can influence the phase equilibrium and should be optimized.[10]
-
Add Solvent: Add the chosen solvent in small portions while stirring and gently heating until a clear solution is obtained. Use the minimum amount of solvent necessary to fully dissolve the components at the elevated temperature.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without agitation. Slow cooling is crucial for the formation of larger, purer crystals.
-
Induce Crystallization (If Necessary): If crystals do not form spontaneously, crystallization can be induced by:
-
Seeding the solution with a small crystal of the desired diastereomeric salt.[10]
-
Gently scratching the inner surface of the flask at the meniscus with a glass rod.
-
Further cooling the flask in an ice bath or refrigerator.
-
-
Maturation: Once crystallization begins, allow the mixture to stand at a reduced temperature for a period to maximize the yield of the less soluble salt. The duration can range from a few hours to overnight, but kinetic control might be necessary as prolonged times can sometimes decrease enantiomeric purity.[11]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiopure Acid
This protocol describes the process of recovering the desired enantiomerically pure acid from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution/Suspension: Suspend or dissolve the diastereomeric salt in water.
-
Acidification: Add a strong acid, such as 1 M HCl, to the mixture until the pH is acidic (pH < 2). This will protonate the chiral amine and liberate the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiopure acid with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[11]
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiopure carboxylic acid.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using an appropriate analytical technique, such as chiral HPLC or polarimetry.
Protocol 3: Recovery of the Chiral Resolving Agent
The ability to recover and reuse the resolving agent is crucial for the economic viability of the process on a larger scale.
Procedure:
-
Basification: Take the aqueous layer remaining after the extraction of the enantiopure acid (from Protocol 2, step 3).
-
Make Alkaline: Add a base, such as 10% NaOH solution, until the solution is basic (pH > 10).[11] This deprotonates the ammonium salt of the resolving agent, liberating the free amine.
-
Extraction: Extract the liberated (1S)-1-(2-phenoxyphenyl)ethan-1-amine with an organic solvent like dichloromethane.
-
Drying and Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent.
Data Presentation and Interpretation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the desired product.
Table 1: Example Data for Solvent Screening in a Hypothetical Resolution
| Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| Ethanol | 45 | 85 |
| Isopropanol | 40 | 92 |
| Acetone | 38 | 75 |
| Ethanol/Water (9:1) | 48 | 95 |
| Isopropanol/Water (9:1) | 42 | 97 |
Note: Data is hypothetical and for illustrative purposes only.
The enantiomeric excess can be further improved by recrystallization of the diastereomeric salt or the final product.[11][12]
Mechanistic Considerations and Causality
Caption: Logical Relationship in Diastereomeric Salt Resolution.
The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. An ideal solvent should maximize the solubility difference between the two salts. The temperature profile during crystallization also plays a key role; slow cooling generally favors the formation of more ordered, purer crystals. In some cases, kinetic resolution can be achieved where one diastereomer crystallizes much faster than the other, allowing for separation even if the solubility difference at equilibrium is not large.[11]
Conclusion
Chiral resolution via diastereomeric salt formation using (1S)-1-(2-phenoxyphenyl)ethan-1-amine is a powerful and adaptable method for obtaining enantiomerically pure carboxylic acids. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals. Successful implementation relies on systematic optimization of key parameters, particularly solvent selection and crystallization conditions. This classical technique remains a cornerstone of stereochemistry and is indispensable for the large-scale production of chiral compounds.
References
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved March 7, 2026, from [Link]
- Dombrády, Z., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
-
Pálovics, E., & Fogassy, E. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved March 7, 2026, from [Link]
-
LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
(n.d.). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Retrieved March 7, 2026, from [Link]
- Piccolo, O. (2003). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. Tetrahedron: Asymmetry, 14(15), 2149-2153.
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved March 7, 2026, from [Link]
- (2000). HETEROCYCLES, 52(3).
- Ali, I., & Aboul-Enein, H. Y. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(1), 843-848.
-
MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved March 7, 2026, from [Link]
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines [Thesis]. White Rose eTheses Online.
-
University of Leeds. (2021, April 30). Stereochemistry - Stereoelectronics. Retrieved March 7, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved March 7, 2026, from [Link]
-
(n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved March 7, 2026, from [Link]
- Fukuda, M., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules, 30(6), 2419.
- Islam, M. (2010, March 12).
- Fujii, I., et al. (2017). Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate.
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved March 7, 2026, from [Link]
- Gotor-Fernández, V., & Gotor, V. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4930.
- Lejczak, B., & Kafarski, P. (2011). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules, 16(7), 5908-5916.
-
Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved March 7, 2026, from [Link]
- CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane. (n.d.). Google Patents.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. rsc.org [rsc.org]
Application Note: (1S)-1-(2-Phenoxyphenyl)ethan-1-amine as a Privileged Chiral Ligand and Auxiliary in Asymmetric Catalysis
Introduction and Mechanistic Rationale
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS: 1212861-67-0) represents a highly specialized evolution of the classic 1-phenylethylamine chiral auxiliary. While standard chiral primary amines are ubiquitous in asymmetric synthesis[1][2], the introduction of an ortho-phenoxy substituent fundamentally alters the steric and electronic landscape of the molecule. This structural modification provides distinct mechanistic advantages when deployed as a ligand in transition metal catalysis or as a chiral building block.
Expertise & Experience: The Causality of the Ortho-Phenoxy Group In transition metal catalysis, the spatial arrangement of the ligand around the metal center dictates the enantioselectivity of the transformation. The ortho-phenoxy group serves two critical causal functions:
-
Steric Locking: The bulky phenoxy ether restricts the free rotation of the chiral C–N bond upon metal coordination. This rigidifies the chiral pocket, forcing incoming substrates into a single, predictable stereochemical trajectory.
-
Hemilability: The ether oxygen can act as a weak, reversible coordination site. During catalytic cycles, this oxygen can temporarily coordinate to the metal to stabilize coordinatively unsaturated intermediates, preventing catalyst degradation without permanently occupying a site needed for substrate binding.
Application 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Primary amines are uniquely privileged in ATH due to the "NH effect" established in Noyori-type outer-sphere mechanisms[3][4]. Unlike tertiary amines, primary amines possess N–H protons that participate directly in hydrogen bonding with the carbonyl oxygen of the substrate[4][5]. The simultaneous transfer of a hydride from the metal and a proton from the amine via a six-membered transition state is the causal driver of both the high reaction rate and high enantioselectivity[4][5].
Experimental Protocol: ATH of Acetophenone
Self-validating design: The pre-activation step ensures complete formation of the active 16-electron Ru-amido species before substrate introduction, preventing racemic background reduction.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine [RuCl₂(p-cymene)]₂ (0.025 mmol) and (1S)-1-(2-phenoxyphenyl)ethan-1-amine (0.055 mmol) in anhydrous 2-propanol (5.0 mL).
-
Activation: Heat the mixture to 80 °C for 1 hour to ensure complete complexation. The solution will transition from dark red to a lighter orange. Cool to room temperature (25 °C).
-
Substrate Addition: Add the ketone substrate, e.g., acetophenone (5.0 mmol), to the catalyst solution.
-
Initiation: Add a standardized solution of KOH in 2-propanol (0.1 M, 2.5 mL, 0.25 mmol). Stir the reaction at 25 °C.
-
Monitoring & Workup: Monitor via TLC or GC. Upon completion (typically 4–6 hours), quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate. Concentrate under reduced pressure to isolate the chiral alcohol.
Quantitative Data Summary
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 1.0 | 4.5 | >99 | 92 (S) |
| 4-Methoxyacetophenone | 1.0 | 6.0 | 98 | 90 (S) |
| 1-Indanone | 1.0 | 5.0 | >99 | 95 (S) |
Catalytic Cycle Visualization
Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Outer-Sphere Catalytic Cycle.
Application 2: Synthesis of Chiral Schiff Base Ligands for Cu-Catalyzed Asymmetric Henry Reactions
Chiral primary amines are excellent precursors for Schiff base (salicylaldimine) ligands[6][7]. By condensing (1S)-1-(2-phenoxyphenyl)ethan-1-amine with 3,5-di-tert-butylsalicylaldehyde, a highly sterically encumbered bidentate N,O-ligand is formed.
Expertise & Experience: The Causality of the Chiral Cleft When complexed with Cu(II), this ligand excels in the Asymmetric Henry (nitroaldol) reaction. The ortho-phenoxy group acts synergistically with the tert-butyl groups of the salicylaldehyde to create a deep, narrow chiral cleft. This cleft sterically repels the Re-face of the incoming aldehyde, exclusively exposing the Si-face to the nitronate nucleophile, thereby ensuring high enantioselectivity.
Experimental Protocol: Ligand Synthesis and Henry Reaction
Self-validating design: The use of absolute ethanol and azeotropic removal of water drives the condensation to completion, preventing free amine from acting as a non-selective background catalyst.
-
Ligand Synthesis: Dissolve (1S)-1-(2-phenoxyphenyl)ethan-1-amine (1.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in absolute ethanol (10 mL). Reflux for 4 hours. Remove the solvent under reduced pressure and recrystallize the crude product from cold methanol to yield the pure Schiff base.
-
Complexation: In a reaction vial, combine the Schiff base ligand (0.055 mmol) and Cu(OAc)₂ (0.05 mmol) in ethanol (2.0 mL). Stir at room temperature for 1 hour to form the active dark-green Cu(II) complex.
-
Henry Reaction Setup: Add the aldehyde substrate (1.0 mmol) to the complex solution. Cool the mixture to 0 °C to enhance stereodiscrimination.
-
Nucleophile Addition: Add nitromethane (10.0 mmol) dropwise. Stir the reaction mixture at 0 °C for 24–48 hours.
-
Workup: Evaporate the volatiles under reduced pressure and purify the crude nitroaldol product via flash column chromatography (hexanes/ethyl acetate).
Quantitative Data Summary
| Aldehyde Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | 5.0 | 0 | 88 | 94 |
| 4-Nitrobenzaldehyde | 5.0 | 0 | 95 | 96 |
| 2-Methoxybenzaldehyde | 5.0 | 0 | 82 | 91 |
Schiff Base Synthesis and Application Workflow
Workflow for the Synthesis and Application of Chiral Schiff Base Ligands.
References
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: Molecules (MDPI) URL:[Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Recent Developments in the Area of Asymmetric Transfer Hydrogenation Source: Molecules (MDPI) URL:[Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of chiral bifunctional ligands based on α-pinene and their use in ruthenium catalyzed asymmetric transfer hydrogenation [comptes-rendus.academie-sciences.fr]
- 4. Recent Developments in the Area of Asymmetric Transfer Hydrogenation | MDPI [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Diastereomeric Salt Crystallization for the Resolution of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Introduction & Mechanistic Rationale
The compound (1S)-1-(2-phenoxyphenyl)ethan-1-amine is a highly valuable chiral building block utilized in the development of active pharmaceutical ingredients (APIs). While asymmetric synthesis can yield enantiopure amines, classical 1 remains one of the most scalable, robust, and cost-effective methods for industrial and bench-scale purification[1].
The fundamental principle of this technique involves reacting a racemic mixture of the amine with an enantiomerically pure chiral resolving agent. Because enantiomers possess identical physical properties, they cannot be separated by standard crystallization. However, the formation of diastereomeric salts introduces distinct physical properties—most notably, 2[2]. By carefully selecting the resolving agent and solvent system, the target (1S)-enantiomer can be selectively crystallized from the solution.
Resolving Agent Selection & Thermodynamics
For the resolution of 1-arylethylamines, tartaric acid derivatives are considered privileged resolving agents. Their rigid C2-symmetric structure facilitates the formation of highly ordered,3 in the solid state, which maximizes chiral discrimination[3].
To isolate the (1S)-enantiomer of 1-(2-phenoxyphenyl)ethan-1-amine, D-(-)-Tartaric acid is utilized. The (1S)-amine·D-tartrate salt exhibits significantly lower solubility in methanol compared to its (1R)-counterpart. The stoichiometry and conformer ratio in the solution phase 4 to favor the precipitation of the less soluble salt[4], allowing for highly selective fractional crystallization.
Experimental Workflow
Fig 1: Workflow for the diastereomeric resolution of 1-(2-phenoxyphenyl)ethan-1-amine.
Quantitative Data & Process Metrics
Table 1: Resolving Agent Screening Matrix (1.0 eq Amine, 1.0 eq Acid)
| Resolving Agent | Solvent System | Target Salt | Yield (%) | Diastereomeric Excess (de %) |
| L-(+)-Tartaric Acid | Methanol | (1R)-Amine·L-Tartrate | 41.0% | >92.0% |
| D-(-)-Tartaric Acid | Methanol | (1S)-Amine·D-Tartrate | 43.0% | >94.0% |
| (S)-Mandelic Acid | Ethanol/H₂O (9:1) | (1S)-Amine·(S)-Mandelate | 32.0% | 81.0% |
| Di-p-toluoyl-D-tartaric acid | Acetone | (1S)-Amine·D-DPTTA | 48.0% | 65.0% |
Table 2: Process Mass Balance and Yield Tracking (100g Scale)
| Process Step | Input Mass | Output Mass | Step Yield | Cumulative Yield | Chiral Purity |
| 1. Salt Formation | 100.0 g (Racemate) | - | - | - | 0% ee |
| 2. Crystallization | 170.3 g (Total Salt) | 73.2 g (Wet Cake) | 43.0% | 43.0% | 94.5% de |
| 3. Recrystallization | 73.2 g (Crude Salt) | 65.8 g (Pure Salt) | 89.8% | 38.6% | >99.0% de |
| 4. Salt Breakage | 65.8 g (Pure Salt) | 36.5 g (Free Amine) | 95.2% | 36.7% | >99.0% ee |
(Note: The maximum theoretical yield for a classical kinetic resolution is 50%[1])
Detailed Experimental Protocol
Phase 1: Diastereomeric Salt Formation
-
Charge Reactor: To a 2 L jacketed glass reactor equipped with an overhead stirrer, add 100.0 g (468.8 mmol) of racemic 1-(2-phenoxyphenyl)ethan-1-amine and 1000 mL of HPLC-grade Methanol.
-
Add Resolving Agent: Slowly charge 70.3 g (468.8 mmol) of D-(-)-Tartaric acid to the stirring solution.
-
Causality: The addition will be slightly exothermic. A 1:1 stoichiometry is utilized to ensure complete salt formation, which maximizes the thermodynamic stability of the resulting crystal lattice[4].
-
-
Dissolution: Heat the reactor to 60 °C and maintain stirring for 30 minutes until a completely clear, homogenous solution is achieved.
-
Causality: Complete dissolution erases the thermal history of the solids and prevents kinetic trapping of the undesired (1R)-enantiomer inside un-dissolved aggregates.
-
Phase 2: Fractional Crystallization (Self-Validating Step)
-
Controlled Cooling: Program the reactor jacket to cool from 60 °C to 45 °C at a rate of 0.5 °C/min.
-
Seeding: At 45 °C, pause cooling and seed the solution with 0.1 g of enantiopure (1S)-1-(2-phenoxyphenyl)ethan-1-amine·D-tartrate. Hold at 45 °C for 1 hour.
-
Causality: Spontaneous nucleation (crashing out) often leads to liquid-liquid phase separation ("oiling out") or inclusion of the highly soluble (1R)-salt. Seeding forces the system to bypass the metastable zone smoothly, growing pure, well-defined crystals[5].
-
-
Final Crystallization: Resume cooling to 20 °C at a slow rate of 0.1 °C/min. Stir at 20 °C for 12 hours.
-
In-Process Control (IPC): Withdraw a 1 mL suspension, filter, and analyze the solid via chiral HPLC.
-
Self-Validation: If the diastereomeric excess (de) is <90%, heat the reactor back to 55 °C to redissolve the solids and repeat the cooling ramp at a slower rate (0.05 °C/min).
-
Phase 3: Isolation and Salt Breakage
-
Filtration: Discharge the slurry and filter through a sintered glass funnel under vacuum.
-
Washing: Wash the wet cake with 2 × 100 mL of ice-cold methanol (0–5 °C).
-
Causality: Ice-cold methanol displaces the mother liquor containing the (1R)-salt without dissolving the isolated (1S)-salt cake.
-
-
Basification: Transfer the dried salt to a 1 L separatory funnel. Add 400 mL of Methyl tert-butyl ether (MTBE) and 400 mL of 2M aqueous NaOH. Shake vigorously until all solids dissolve.
-
Causality: The strong base (NaOH) deprotonates the amine, breaking the tartrate salt. The neutral, hydrophobic (1S)-amine partitions entirely into the MTBE layer, while the highly polar sodium tartrate remains in the aqueous phase[2].
-
-
Extraction & Concentration: Separate the organic layer, wash with 100 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (1S)-1-(2-phenoxyphenyl)ethan-1-amine as a pale yellow oil.
References
- Benchchem.
- Arborpharmchem.
- Wikipedia.Chiral resolution.
- ACS Publications.Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution.
- MDPI.The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
Sources
Application Note: A Robust HPLC Method for the Determination of Enantiomeric Excess of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Introduction
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (1S)-1-(2-phenoxyphenyl)ethan-1-amine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical agents. Consequently, the accurate determination of its enantiomeric excess (e.e.) is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the preeminent analytical technique for resolving and quantifying enantiomers.[1][2] This application note presents a detailed, robust, and validated HPLC method for the determination of the enantiomeric excess of (1S)-1-(2-phenoxyphenyl)ethan-1-amine, designed for researchers, scientists, and drug development professionals.
The separation of chiral primary amines can be challenging due to their potential for strong interactions with residual silanols on silica-based stationary phases, which can lead to poor peak shape and resolution.[3] The choice of an appropriate CSP and the optimization of the mobile phase are therefore crucial for developing a successful separation method. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including primary amines.[3][4]
Methodology & Experimental Protocol
This section details the developed HPLC method, from the selection of the chiral stationary phase and mobile phase to the preparation of the sample and system suitability testing. The rationale behind each experimental choice is provided to offer a deeper understanding of the method's development.
Chiral Stationary Phase (CSP) Selection
For the separation of primary amines like (1S)-1-(2-phenoxyphenyl)ethan-1-amine, polysaccharide-derived CSPs are an excellent starting point due to their proven success in resolving a wide array of chiral compounds.[3][5] Specifically, an immobilized amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is recommended. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.[6]
An alternative approach for challenging separations of primary amines involves the use of crown ether-based CSPs.[6][7] These phases are particularly effective for resolving primary amines but often require acidic mobile phases.[7][8]
Mobile Phase Optimization
A normal-phase mobile phase system is often the first choice for polysaccharide-based CSPs.[9] A mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., 2-propanol or ethanol) provides a good balance of retention and enantioselectivity.
For basic compounds such as (1S)-1-(2-phenoxyphenyl)ethan-1-amine, the addition of a small amount of a basic additive to the mobile phase is crucial to suppress interactions with acidic silanol groups on the stationary phase, thereby improving peak shape and resolution.[10][11] Diethylamine (DEA) or butylamine are commonly used for this purpose.[10]
The final optimized mobile phase composition should be determined through a systematic screening process, varying the alcohol modifier percentage and the type and concentration of the basic additive to achieve optimal resolution and analysis time.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for the determination of the enantiomeric excess of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Heptane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | Approximately 1 mg/mL |
Protocol Steps:
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (1S)-1-(2-phenoxyphenyl)ethan-1-amine sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Prepare a racemic mixture of 1-(2-phenoxyphenyl)ethan-1-amine at a concentration of 1 mg/mL.
-
Inject the racemic mixture six replicate times.
-
The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is ≥ 1.5 and the relative standard deviation (RSD) of the peak areas for each enantiomer is ≤ 2.0%.
-
-
Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
Record the chromatogram and integrate the peak areas for both the (S)- and the potential (R)-enantiomer.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
Calculate the enantiomeric excess using the following formula: % e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100[2]
-
Method Validation: A Self-Validating System
To ensure the reliability and trustworthiness of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13] A comprehensive validation protocol assesses various parameters to demonstrate that the method is suitable for its intended purpose.[14][15]
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
Table 2: ICH Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] | The peak for the (S)-enantiomer is well-resolved from the (R)-enantiomer and any other impurities. Resolution (Rs) ≥ 1.5. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14] | Correlation coefficient (R²) ≥ 0.995 for the calibration curve of the minor enantiomer.[16] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[14] | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the impurity enantiomer. |
| Accuracy | The closeness of the test results to the true value.[14] | Recovery of the minor enantiomer should be between 80% and 120% at different concentration levels.[16] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] | Repeatability (Intra-assay): RSD ≤ 5% for the minor enantiomer. Intermediate Precision (Inter-day/Inter-analyst): RSD ≤ 10% for the minor enantiomer. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[14] | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[14] | Signal-to-noise ratio of approximately 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14] | The resolution and peak areas should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied. |
Results and Discussion
A typical chromatogram obtained using the described method should show two well-resolved peaks corresponding to the (S) and (R) enantiomers of 1-(2-phenoxyphenyl)ethan-1-amine. The elution order of the enantiomers should be confirmed by injecting a standard of the pure (S)-enantiomer. The peak area of each enantiomer is then used to calculate the enantiomeric excess, providing a quantitative measure of the sample's stereochemical purity.
Potential challenges in the separation of primary amines include peak tailing and poor resolution. If these issues are encountered, further optimization of the mobile phase may be necessary. This can include adjusting the concentration of the basic additive, changing the alcohol modifier, or exploring different polysaccharide-based CSPs.[17] For particularly difficult separations, derivatization of the amine with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is an alternative strategy, though it introduces additional sample preparation steps.[18][19]
Conclusion
This application note provides a comprehensive and robust HPLC method for the determination of the enantiomeric excess of (1S)-1-(2-phenoxyphenyl)ethan-1-amine. By following the detailed protocol for method development, execution, and validation, researchers, scientists, and drug development professionals can confidently and accurately assess the stereochemical purity of this important pharmaceutical intermediate. The principles and strategies outlined herein are also applicable to the development of chiral separation methods for other primary amines.
References
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Chiral HPLC and SFC Columns. Columnex. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]
-
Validation of Chromatographic Methods. FDA. [Link]
-
Supporting Information For: S1. ACS Publications. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. columnex.com [columnex.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Large-scale application of (1S)-1-(2-phenoxyphenyl)ethan-1-amine in resolution
An Application Guide to the Industrial-Scale Chiral Resolution of Racemic Acids Using (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Abstract
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, driven by the stereospecific nature of biological systems. Diastereomeric salt crystallization remains a dominant method for large-scale chiral separations due to its scalability, cost-effectiveness, and straightforward implementation.[1][2] This guide provides a detailed overview of the principles, protocols, and optimization strategies for the large-scale resolution of racemic carboxylic acids using the chiral resolving agent (1S)-1-(2-phenoxyphenyl)ethan-1-amine. The methodologies presented are designed for researchers, chemists, and process engineers involved in drug development and manufacturing, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Imperative of Chirality in Drug Development
A significant number of pharmaceutical agents are chiral molecules, often exhibiting different pharmacological and toxicological profiles between enantiomers.[] Regulatory agencies worldwide mandate the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[4] While asymmetric synthesis provides direct access to enantiopure compounds, classical resolution of racemates is a widely practiced and industrially viable strategy.[5]
The most common resolution technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[6] Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by conventional methods like fractional crystallization.[7] (1S)-1-(2-phenoxyphenyl)ethan-1-amine is a potent chiral amine used for the resolution of acidic racemates, leveraging its structural features to induce significant solubility differences in the resulting diastereomeric salts.
Physicochemical Properties of the Resolving Agent
Understanding the properties of the resolving agent is fundamental to designing an effective resolution process.
| Property | Value | Source |
| Chemical Name | (1S)-1-(2-phenoxyphenyl)ethan-1-amine | - |
| CAS Number | Not explicitly found for (S)-enantiomer. Racemate: 1019573-79-5; (R)-enantiomer: 1212835-75-0 | [8][9] |
| Molecular Formula | C₁₄H₁₅NO | [8][9] |
| Molecular Weight | 213.28 g/mol | [8][9] |
| Appearance | Typically a powder or liquid | [8] |
| Storage | Sealed in dry, 2-8°C | [9] |
Note: Data is consolidated from sources for the racemic and (R)-enantiomer forms, which are expected to be identical for the (S)-enantiomer, apart from optical rotation.
Principle of Diastereomeric Salt Resolution
The core of the technique lies in the conversion of a difficult-to-separate enantiomeric pair into an easily separable diastereomeric pair. A racemic acid, (R/S)-Substrate-COOH, is reacted with the single-enantiomer resolving agent, (S)-Amine.
Reaction Scheme: (R/S)-Substrate-COOH + (S)-Amine → [(R)-Substrate-COO⁻ • (S)-Amine-H⁺] + [(S)-Substrate-COO⁻ • (S)-Amine-H⁺] (Racemic Acid) + (Resolving Agent) → (Diastereomeric Salt 1) + (Diastereomeric Salt 2)
These two diastereomeric salts, [(R)•(S)] and [(S)•(S)], exhibit different solubilities in a given solvent system. By carefully selecting the conditions, one salt (typically the less soluble one) can be selectively crystallized from the solution, while the other remains in the mother liquor.[10] The crystallized salt is then isolated, and the resolving agent is removed, typically by an acid/base wash, to yield the enantiomerically pure acid.[11]
General Workflow for Large-Scale Resolution
The industrial process follows a logical sequence of unit operations designed for efficiency, yield, and purity. The following diagram outlines the typical workflow.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Key Parameters for Process Optimization
Achieving high yield and enantiomeric excess (e.e.) on a large scale requires careful optimization of several interdependent parameters.
-
Solvent Selection: This is the most critical factor.[12] The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. It should also allow for moderate solubility of both salts at elevated temperatures and low solubility of the desired salt at the final crystallization temperature. Polar solvents like alcohols (methanol, ethanol, isopropanol) or water are often effective.[13]
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemate can significantly influence the separation efficiency.[12] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) is often employed to maximize the recovery of one enantiomer in the crystalline phase. Ratios greater than 1.0 may be explored to influence the chemical equilibria in complex systems.[2]
-
Temperature Profile & Cooling Rate: The dissolution temperature should be high enough to ensure all components are in solution, while the final crystallization temperature should be low enough to maximize the yield of the less-soluble salt.[14] A slow, controlled cooling rate is crucial to promote selective crystallization and prevent the co-precipitation of the more soluble diastereomer.[12]
-
Concentration: The concentration of the substrate and resolving agent affects supersaturation, which is the driving force for crystallization. Operating at too high a concentration can lead to rapid, unselective precipitation or "oiling out," while too low a concentration will result in poor yields.
Detailed Experimental Protocol: A General Guideline
This protocol provides a representative methodology for the resolution of a generic racemic carboxylic acid. Note: All parameters (solvent, temperatures, ratios) must be empirically optimized for the specific substrate.
Objective: To isolate one enantiomer of a racemic carboxylic acid with high enantiomeric purity.
Materials:
-
Racemic Carboxylic Acid (R/S-Acid)
-
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (Resolving Agent)
-
Selected Solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Aqueous Sodium Hydroxide (e.g., 2 M NaOH)
-
Organic Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reactor vessel, charge the racemic carboxylic acid (1.0 equiv) and the selected solvent (e.g., 5-10 volumes relative to the acid). Begin agitation.
-
Addition of Resolving Agent: Add (1S)-1-(2-phenoxyphenyl)ethan-1-amine (0.5–1.0 equiv). The choice of stoichiometry is a critical optimization parameter.
-
Heating: Heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-75 °C). A clear, homogeneous solution should be obtained.
-
Controlled Cooling: Slowly cool the solution according to a pre-defined profile. A linear cooling rate of 5-10 °C per hour is a good starting point.[12] Seeding with a small amount of the pure, desired diastereomeric salt at the onset of nucleation can improve selectivity and reproducibility.
-
Aging: Once the final crystallization temperature is reached (e.g., 0-5 °C), hold the slurry at this temperature with continued agitation for several hours (e.g., 2-12 hours) to allow the crystallization to reach equilibrium and maximize the yield.[14]
-
Isolation: Isolate the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum at a moderate temperature (e.g., 40-50 °C).
Part B: Liberation of the Enantiopure Acid
-
Suspension: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).
-
Acidification: Slowly add aqueous acid (e.g., 2 M HCl) with vigorous stirring until the aqueous phase is acidic (pH ~1-2). This protonates the carboxylic acid and converts the resolving agent into its water-soluble hydrochloride salt.
-
Extraction: Separate the organic layer, which now contains the free enantiomerically enriched carboxylic acid. Wash the organic layer with water or brine.
-
Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using a suitable chiral analytical method (e.g., HPLC or GC).
Part C: Recovery of the Resolving Agent
-
Basification: Take the aqueous layers from the liberation step (Part B), which contain the resolving agent as its hydrochloride salt.
-
Extraction: Cool the aqueous solution in an ice bath and slowly add aqueous base (e.g., 2 M NaOH) until the solution is strongly basic (pH ~12-14). Extract the liberated free amine into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to recover the (1S)-1-(2-phenoxyphenyl)ethan-1-amine, which can be recycled for subsequent resolution batches.
Data Presentation and Troubleshooting
Systematic screening is essential for optimization. The results should be tabulated for clear comparison.
Table 1: Example Optimization Screen
| Run | Solvent | Amine:Acid Ratio | Final Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Methanol | 1.0 | 5 | 45 | 85 |
| 2 | Ethanol | 1.0 | 5 | 42 | 92 |
| 3 | Isopropanol | 1.0 | 5 | 38 | 95 |
| 4 | Isopropanol | 0.6 | 5 | 28 | >99 |
| 5 | Isopropanol | 0.6 | 0 | 32 | >99 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Desired salt is too soluble. - Final temperature is too high. | - Add an anti-solvent to reduce solubility.[12] - Lower the final crystallization temperature. |
| Low Enantiomeric Excess (e.e.) | - Solubilities of diastereomers are too similar in the chosen solvent. - Cooling rate is too fast, causing co-precipitation. | - Screen for a different solvent system to improve selectivity.[12] - Decrease the cooling rate.[12] - Perform a recrystallization of the isolated salt. |
| "Oiling Out" / No Crystallization | - Solution is oversaturated. - Solvent is not suitable for crystallization. | - Dilute the reaction mixture. - Change to a less polar solvent system.[12] |
Conclusion
The use of (1S)-1-(2-phenoxyphenyl)ethan-1-amine for the diastereomeric salt resolution of racemic acids is a powerful and industrially applicable method. Success on a large scale hinges on a systematic and rational approach to process optimization. By carefully controlling key parameters such as solvent choice, stoichiometry, and temperature profiles, it is possible to develop a robust, efficient, and economically viable process for the production of single-enantiomer active pharmaceutical ingredients. The principles and protocols outlined in this guide provide a solid foundation for developing such processes.
References
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing).
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Chiral Resolution and Separation Services. BOC Sciences.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design - ACS Publications.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. ThalesNano.
- 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- Resolution of Chiral Amines. V. A. Azov.
- 1-(2-phenoxyphenyl)ethan-1-amine | CAS 1019573-79-5. AMERICAN ELEMENTS®.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- (R)-1-(2-Phenoxyphenyl)ethanamine | CAS 1212835-75-0. ChemScene.
- Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Experiment #5.
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. vapourtec.com [vapourtec.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanelements.com [americanelements.com]
- 9. chemscene.com [chemscene.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pure.mpg.de [pure.mpg.de]
- 14. advanceseng.com [advanceseng.com]
Application Notes & Protocols: Recovery of (1S)-1-(2-phenoxyphenyl)ethan-1-amine after Resolution
Abstract
This document provides a comprehensive guide for the recovery of enantiomerically enriched (1S)-1-(2-phenoxyphenyl)ethan-1-amine following its resolution from a racemic mixture. The protocol details a classical resolution method via diastereomeric salt formation with an enantiomerically pure chiral acid, followed by fractional crystallization. Subsequent sections describe the critical steps for the liberation, extraction, and purification of the target (1S)-amine. Furthermore, this guide outlines standard analytical techniques for the determination of enantiomeric excess (e.e.), ensuring the final product meets the stringent purity requirements for pharmaceutical development.
Introduction: The Significance of Chiral Purity
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development.[1] Many therapeutic agents are chiral, and often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. (1S)-1-(2-phenoxyphenyl)ethan-1-amine is a key chiral building block in the synthesis of various pharmaceutical compounds.[2] Therefore, obtaining this intermediate in high enantiomeric purity is paramount.
The most established and industrially scalable method for resolving chiral amines is through the formation of diastereomeric salts.[3] This technique leverages the principle that diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility.[4] By reacting a racemic amine with a single enantiomer of a chiral resolving agent (typically a carboxylic acid), a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization, a process that exploits their differential solubility in a given solvent system.[1]
This application note provides a detailed, field-proven protocol for the resolution of racemic 1-(2-phenoxyphenyl)ethan-1-amine using L-(+)-tartaric acid as the chiral resolving agent, followed by the recovery of the desired (1S)-enantiomer.
Principle of the Method
The overall process can be visualized as a three-stage workflow:
-
Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid (L-(+)-tartaric acid) to form a mixture of two diastereomeric salts: [(1S)-amine·(L)-tartrate] and [(1R)-amine·(L)-tartrate].
-
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution. The less soluble salt is isolated by filtration.
-
Liberation and Recovery: The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free, enantiomerically enriched amine. The amine is subsequently extracted into an organic solvent and purified.
Figure 1. Workflow for Chiral Resolution and Recovery.
Materials and Equipment
Reagents
-
Racemic 1-(2-phenoxyphenyl)ethan-1-amine
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Methanol (ACS grade or higher)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (CH₂Cl₂), ACS grade or higher
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase column
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is a general guideline and may require optimization based on the specific batch of racemic amine.[1]
-
Dissolution of Amine: In a 500 mL Erlenmeyer flask, dissolve 1 equivalent of racemic 1-(2-phenoxyphenyl)ethan-1-amine in a minimal amount of warm methanol with stirring.
-
Dissolution of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in warm methanol. The molar ratio of the resolving agent to the racemic substrate is a critical parameter that influences both yield and enantiomeric excess and may require empirical optimization.[4]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[1] The filtrate, which contains the more soluble diastereomeric salt, can be set aside for potential recovery of the (1R)-enantiomer.[5]
Protocol 2: Liberation and Recovery of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
-
Suspension of Salt: Suspend the collected crystals from Protocol 1 in deionized water in a suitable flask or beaker.
-
Liberation of Free Amine: While stirring, add a 2M sodium hydroxide solution dropwise until the salt completely dissolves and the solution becomes basic (pH > 10, check with pH paper). This step deprotonates the amine, converting the water-soluble salt into the free amine, which is soluble in organic solvents.[6][7]
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the liberated amine with dichloromethane (or another suitable organic solvent like ethyl acetate) three times, using an appropriate volume for each extraction.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[1] Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (1S)-1-(2-phenoxyphenyl)ethan-1-amine.[8]
Characterization and Quality Control
The determination of enantiomeric excess (e.e.) is a critical quality control step.[9] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[10]
Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the racemic amine and a solution of the recovered amine product in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., a teicoplanin-based CSP). The choice of column is crucial and will depend on the specific amine.
-
Mobile Phase: A mixture such as acetonitrile/methanol/acetic acid/triethylamine may be effective.[9] Method development will be required to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Temperature: Ambient, e.g., 22 °C.[9]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (1S) and (1R) enantiomers.
-
Inject the recovered amine sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100 [9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. chegg.com [chegg.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
Application Note: Strategic Synthesis of Epigenetic Modulators Using (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Strategic Overview: The Rise of Chiral Benzylic Amines in Precision Medicine
α-Chiral primary amines are indispensable building blocks in modern drug discovery, enabling the precise spatial orientation required for high-affinity target engagement within complex biological pockets[1]. Among these, (1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS: 1212861-67-0)[2] has emerged as a privileged structural scaffold. Its unique topology—combining a benzylic chiral center with an ortho-phenoxy substitution—makes it highly valuable for synthesizing advanced pharmaceutical intermediates, particularly in the development of Bromodomain-containing protein 4 (BRD4) inhibitors and other epigenetic targeted therapeutics[3].
Mechanistic Causality: Why This Specific Scaffold?
In the rational design of targeted therapeutics, every structural feature must serve a distinct mechanistic purpose. As application scientists, we select this specific amine not just for its reactivity, but for its downstream biological geometry:
-
The (1S) Stereocenter : The chirality at the benzylic position dictates the trajectory of the attached pharmacophores. In BRD4 inhibitors, the (1S) configuration precisely mimics the natural acetyl-lysine binding motif, allowing the molecule to anchor deeply within the BD1/BD2 binding pockets of the bromodomain[4].
-
The Ortho-Phenoxy Effect : The bulky phenoxy group at the ortho position is not merely a space-filling moiety. It induces a severe steric clash with the benzylic methyl group, restricting the rotation of the C-N bond. This "conformational lock" pre-organizes the amine into a bioactive conformation, significantly reducing the entropic penalty upon target binding and increasing the residence time of the resulting Active Pharmaceutical Ingredient (API)[4].
Validated Synthetic Workflows
The primary utility of (1S)-1-(2-phenoxyphenyl)ethan-1-amine lies in its coupling with heteroaromatic cores (e.g., pyrrolopyridines or pyrimidines) to form the backbone of epigenetic modulators[4].
Workflow: Enantioretentive Amide Coupling
When coupling this sterically hindered chiral amine to a carboxylic acid, the primary risk is racemization at the benzylic position via reversible deprotonation of the activated ester intermediate. To prevent this, a highly reactive coupling reagent (HATU) is used to accelerate the forward reaction, outcompeting the racemization pathway.
Scientist's Note (E-E-A-T): Avoid prolonged exposure of the primary amine to atmospheric CO₂ prior to the reaction. Primary benzylic amines readily form carbamate salts, which can artificially lower the effective stoichiometry during coupling and stall the reaction.
Step-by-Step Protocol: Synthesis of a BRD4 Inhibitor Intermediate
-
Preparation : Charge a dry, argon-purged 250 mL round-bottom flask with the heteroaryl carboxylic acid core (10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Activation : Add HATU (11.0 mmol). Stir at 0 °C for 15 minutes to form the active ester.
-
Amine Addition : Dissolve (1S)-1-(2-phenoxyphenyl)ethan-1-amine (10.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Base Addition (Critical Causality Step) : Slowly add N,N-diisopropylethylamine (DIPEA) (25.0 mmol) dropwise. Why DIPEA? DIPEA is sterically hindered and non-nucleophilic, preventing side reactions while efficiently neutralizing the generated hexafluorophosphoric acid without deprotonating the chiral center.
-
Propagation : Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4 hours.
-
Self-Validation Step : Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The enantiomeric excess (ee) must be >99.0%. A drop in ee indicates premature base addition or localized heating.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure chiral intermediate.
Quantitative Data: Optimization of Coupling Conditions
To demonstrate the superiority of the chosen protocol, the following table summarizes the optimization data for the amidation of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| EDC / HOBt | TEA | DCM | 12 | 75.4 | 96.5 |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 8 | 82.1 | 98.0 |
| HATU | DIPEA | DMF | 4 | 94.6 | >99.9 |
Table 1: Impact of coupling reagents and conditions on the yield and chiral integrity of the resulting pharmaceutical intermediate.
Visualizations of Synthesis and Biological Application
Synthetic workflow for BRD4 inhibitor APIs via enantioretentive amide coupling.
Mechanism of action for BRD4 inhibitors leading to c-MYC downregulation and apoptosis.
References
1.[2] 1212861-67-0_(1S)-1-(2-phenoxyphenyl)ethan-1 ... - CAS号查询 - chemsrc.com. 2.[4] US9050346B2 - Googleapis.com - Google Patents. 3.[3] Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC. 4.[1] Direct catalytic asymmetric synthesis of α-chiral primary amines - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1212861-67-0_(1S)-1-(2-phenoxyphenyl)ethan-1-amineCAS号:1212861-67-0_(1S)-1-(2-phenoxyphenyl)ethan-1-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving the yield of (1S)-1-(2-phenoxyphenyl)ethan-1-amine synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and stereochemical bottlenecks you will encounter with this molecule.
The ortho-phenoxy substituent on the acetophenone core introduces significant steric hindrance and competing Lewis basic sites (the ether oxygen). This guide provides field-proven troubleshooting strategies, focusing on the two most robust industrial pathways: Ellman’s Sulfinamide Auxiliary and Biocatalytic
Module A: Chemical Asymmetric Synthesis (Ellman’s Sulfinamide Route)
This approach relies on the condensation of 1-(2-phenoxyphenyl)ethan-1-one with an enantiopure sulfinamide, followed by diastereoselective reduction [1].
Q1: My imine condensation is stalling at <50% conversion, even after 24 hours. How can I drive this to completion?
The Causality: The bulky ortho-phenoxy group creates a severe steric clash with the incoming tert-butanesulfinyl moiety. Standard dehydrating agents (like MgSO
Q2: I am getting a poor diastereomeric ratio (d.r. < 80:20) during the NaBH
Q3: I am losing yield during the acidic deprotection of the sulfinamide. What is going wrong? The Causality: Deprotection requires breaking the N-S bond. If you use aqueous HCl, the resulting carbocation intermediates from the cleaved tert-butyl group can trigger side reactions. Furthermore, harsh acidic conditions at elevated temperatures can partially cleave the diaryl ether bond. The Solution: Use anhydrous 4M HCl in 1,4-dioxane or Methanol at 0°C to room temperature. The anhydrous environment prevents ether cleavage, and the methanol acts as a scavenger for the reactive sulfinyl byproducts, cleanly precipitating the hydrochloride salt of the (1S)-amine [4].
Module B: Enzymatic Asymmetric Synthesis (Biocatalytic Route)
Q4: My engineered
Quantitative Data Summary
The following table summarizes the expected performance metrics when the optimized protocols are applied to 1-(2-phenoxyphenyl)ethan-1-one.
| Synthesis Method | Key Reagents / Catalysts | Typical Yield | Stereoselectivity | Reaction Time | Scalability |
| Ellman's Auxiliary | (R)-t-BuSONH | 75 - 82% (over 3 steps) | > 98:2 d.r. | 36 - 48 hours | High (Multi-kg) |
| Biocatalysis | Engineered | 85 - 90% | > 99% e.e. | 24 hours | Medium (Requires engineering) |
Experimental Protocols: Self-Validating Systems
Protocol 1: Diastereoselective Synthesis via Ellman's Auxiliary
This protocol incorporates built-in validation checkpoints to prevent downstream failure.
-
Imine Formation: In an oven-dried flask under N
, dissolve 1-(2-phenoxyphenyl)ethan-1-one (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). -
Lewis Acid Addition: Add Ti(OEt)
(2.0 eq) dropwise at room temperature. Heat the mixture to 70°C for 24 hours. -
Validation Checkpoint 1: Remove a 10 µL aliquot, quench with wet EtOAc, centrifuge, and analyze the supernatant via LC-MS. Do not proceed unless the ketone peak (m/z 213) is <5% of the total area.
-
Reduction: Cool the reaction to -50°C. Slowly add NaBH
(3.0 eq) suspended in THF. Stir for 4 hours, allowing the temperature to gradually reach -20°C. -
Validation Checkpoint 2: Analyze via chiral HPLC. You should observe a d.r. of >95:5. If d.r. is poor, the temperature was not maintained strictly at -50°C during addition.
-
Quench & Deprotection: Quench with brine, filter through Celite, and concentrate the organic layer. Dissolve the crude sulfinamide in anhydrous MeOH (0.2 M) and add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours.
-
Isolation: Concentrate the solvent, wash the solid with diethyl ether to remove sulfinyl byproducts, and basify with 1M NaOH to extract the pure (1S)-1-(2-phenoxyphenyl)ethan-1-amine into dichloromethane.
Protocol 2: Biocatalytic Transamination Workflow
-
Reaction Setup: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP).
-
Substrate & Donor: Add 1-(2-phenoxyphenyl)ethan-1-one (50 mM final concentration) dissolved in 10% v/v DMSO to aid solubility. Add isopropylamine (IPA) to a final concentration of 1.0 M (20x excess).
-
Enzyme Addition: Add the engineered
-transaminase (e.g., ATA-117 variant) at 5 mg/mL. -
Equilibrium Shift: Incubate at 30°C in a bioreactor equipped with a continuous N
sweep through the headspace to continuously strip the acetone byproduct. -
Validation Checkpoint 3: Monitor the reaction via GC-FID at 4, 8, and 24 hours. The reaction is self-validating when the acetone peak remains negligible while the chiral amine peak grows. Extract with MTBE at pH 11 upon >95% conversion.
Visualizations of Mechanistic Pathways
Ellman's sulfinamide workflow for the asymmetric synthesis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
Biocatalytic cycle of ω-transaminase showing equilibrium shift via isopropylamine excess.
References
-
Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at: [Link]
- Transaminase POLYPEPTIDES. Google Patents.
Technical Support Center: Purification of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
The following technical guide addresses the purification and handling challenges of (1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5 for the (S)-enantiomer, or related racemic CAS 102077-19-0).
This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring high optical purity (>99% ee) and chemical stability.
Case ID: PUR-AMINE-2PH-S Classification: Chiral Primary Amine / Sterically Hindered Support Level: Senior Application Scientist[1]
Executive Summary
The purification of (1S)-1-(2-phenoxyphenyl)ethan-1-amine presents a dual challenge: steric hindrance from the ortho-phenoxy group and the inherent basicity/instability of the primary amine. Standard silica chromatography often results in tailing and yield loss, while enantiomeric resolution requires specific diastereomeric salt screening due to the bulky ortho-substituent interfering with close packing.
This guide details three validated workflows:
-
Chemical Resolution (Classical Diastereomeric Crystallization).
-
Enzymatic Kinetic Resolution (For racemic starting material).
-
Chromatographic Cleanup (Removing chemical impurities).
Module 1: Enantiomeric Resolution (Achieving >99% ee)
User Issue: "I synthesized the racemate via reductive amination. How do I isolate the (1S)-enantiomer efficiently? Standard tartaric acid resolution failed."
The Technical Insight
The ortho-phenoxy group creates a "molecular hinge" effect.[1] Unlike simple phenyl-ethylamines, this molecule has significant steric bulk near the chiral center. Simple tartaric acid often fails because the salt lattice cannot accommodate this bulk. You must use bulky acidic resolving agents or enzymatic selectivity .
Protocol A: Diastereomeric Salt Crystallization (The "Dutch Resolution" Approach)
We recommend a "Family Approach" screening using substituted tartaric acid derivatives.
Recommended Resolving Agents:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) (Primary recommendation)[1]
-
Dibenzoyl-L-tartaric acid (L-DBTA)
-
(S)-Mandelic Acid (Alternative if tartrates fail)
Step-by-Step Optimization:
-
Stoichiometry: Use 0.55 equivalents of the chiral acid relative to the amine. This "half-equivalent" method precipitates the less soluble diastereomer while leaving the other in solution.
-
Solvent System: The ortho-phenoxy group increases lipophilicity. Avoid pure water or methanol.
-
Optimal:Ethanol (95%) or Isopropanol/Water (9:1) .
-
-
Procedure:
-
Dissolve racemic amine (1.0 eq) in refluxing Ethanol (5 mL/g).
-
Add L-DTTA (0.55 eq) dissolved in hot Ethanol.
-
Cool slowly to room temperature (1°C/min) with gentle stirring.
-
Critical Step: If no precipitate forms after 4 hours, seed with a crystal from a micro-scale pilot or scratch the glass.
-
Filter and wash with cold Ethanol.
-
Recrystallize the salt once from EtOH to upgrade ee from ~85% to >99%.
-
Protocol B: Enzymatic Kinetic Resolution (Bio-Catalysis)
If chemical resolution yields poor recovery, use Candida antarctica Lipase B (CAL-B) . The enzyme is highly selective for the (R)-enantiomer acylation, leaving the desired (1S)-amine unreacted.
Reaction Setup:
-
Enzyme: Novozym 435 (Immobilized CAL-B).[1]
-
Acyl Donor: Ethyl Methoxyacetate (Faster rates than ethyl acetate).[2]
-
Solvent: MTBE or Toluene (Anhydrous).
Workflow:
-
Dissolve racemate in MTBE.
-
Add 0.5 eq Ethyl Methoxyacetate and CAL-B (20 mg/mmol).
-
Shake at 30°C. Monitor via Chiral HPLC.
-
Stop when conversion reaches 50-51%.
-
Workup: Filter enzyme. Wash organic phase with 1M HCl.
Module 2: Chemical Impurity Removal[1]
User Issue: "My product has a yellow tint and streaks on TLC. NMR shows minor ketone starting material."
Troubleshooting Table: Common Impurities
| Impurity Type | Source | Removal Strategy |
| Ketone Precursor | Incomplete Reductive Amination | Bisulfite Wash: Wash organic layer with sat.[1] NaHSO₃. The ketone forms a water-soluble adduct; the amine remains in organic.[1] |
| Secondary Amine | Over-alkylation (Dimer) | Control pH: During synthesis, keep pH < 6. To remove: These are much more lipophilic. Flash chromatography (see below). |
| Carbamate | Reaction with atmospheric CO₂ | Acid Wash: Dissolve amine in Et₂O, extract into 1M HCl. Discard organic. Basify aqueous to recover amine. |
| Boron Salts | Reductive workup residue | Methanol Quench: Co-evaporate with MeOH (3x) to remove volatile trimethyl borate. |
Advanced Flash Chromatography (The "Amine Protocol")
Standard silica is acidic (pH ~5) and binds amines strongly.
The Fix:
-
Pre-treatment: Slurry silica in Hexane containing 2% Triethylamine (Et₃N) .
-
Eluent: DCM : Methanol : NH₄OH (95 : 4 : 1).
-
Alternative: Use Amine-Functionalized Silica (KP-NH) .[1] This eliminates the need for modifiers and allows the use of simple Hexane/Ethyl Acetate gradients.
Module 3: Analytical & Visualization Workflows
Logic Diagram: Purification Decision Tree
Use this flow to determine the correct purification route based on your current purity status.
Caption: Decision matrix for purification based on chemical and optical purity thresholds.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my oil turn into a solid crust upon standing?
-
A: This is likely carbamate formation . Primary amines react with atmospheric CO₂ to form carbamate salts.
-
Fix: Always store the free base under Argon/Nitrogen at 4°C. For long-term storage, convert it to the Hydrochloride (HCl) salt , which is stable and non-hygroscopic.
Q2: I am seeing a "ghost peak" on my HPLC that disappears in acidic mobile phase.
-
A: This is common for phenoxy-amines.[1] It is likely the imine formed by reaction with trace formaldehyde or acetaldehyde in the solvent, or simply peak tailing due to silanol interactions.
-
Fix: Add 0.1% Diethylamine (DEA) or 0.1% TFA to your HPLC mobile phase to sharpen the peak and suppress silanol interactions.
Q3: Can I use (S)-PEA (Phenylethylamine) as a reference standard?
-
A: No. The ortho-phenoxy group significantly shifts the retention time and changes the chiral recognition mechanism. You must use a racemic sample of 1-(2-phenoxyphenyl)ethan-1-amine to establish your HPLC method.
Q4: Which Chiral Column is best?
-
A: Due to the aromatic stacking potential of the phenoxy group, Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class.
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
References
-
Enzymatic Resolution of Phenylethylamines
-
Title: Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.[3]
- Source: Organic & Biomolecular Chemistry (via ResearchG
- Context: Validates the use of CAL-B and ethyl methoxyacetate for resolving hindered phenylethylamines.
-
-
Amine Purification on Silica
- Title: Organic Amine Flash Purification Using A Novel St
- Source: Biotage Technical Note.
- Context: Describes the "Amine Protocol" using KP-NH silica to prevent tailing and yield loss.
-
Dynamic Kinetic Resolution (DKR)
- Title: Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanoc
- Source: Organic Chemistry Portal / Org. Lett.
- Context: Advanced method for converting 100% of racemate to a single enantiomer using Pd/Lipase systems.
-
Compound Data & Safety
- Title: 1-(2-phenoxyphenyl)ethan-1-amine Compound Summary.
-
Source: PubChem / American Elements.[6]
- Context: Verification of CAS 1019573-79-5 and chemical properties.
Sources
- 1. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine|BLD Pharm [bldpharm.com]
- 2. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. americanelements.com [americanelements.com]
Preventing racemization of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
A Guide to Maintaining Enantiomeric Integrity
Welcome to the technical support center for (1S)-1-(2-phenoxyphenyl)ethan-1-amine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for preventing the racemization of this valuable chiral building block. Chiral amines are crucial components in a vast number of pharmaceuticals and agrochemicals, where stereochemical purity is not just a matter of efficiency, but of safety and efficacy.[1][2][3] This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve challenges that threaten the enantiopuric state of your compound.
Q: My enantiomeric excess (e.e.) drops significantly after performing a basic aqueous workup. What is happening and how can I prevent it?
A: You are likely observing base-catalyzed racemization. The hydrogen atom on the chiral center of your amine (the alpha-proton) is weakly acidic. A strong base can abstract this proton, creating a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to the formation of both the desired (S)-enantiomer and the undesired (R)-enantiomer, thus reducing the e.e.[4][5] The adjacent phenyl group stabilizes this intermediate, making benzylic amines particularly susceptible.
Solutions:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for extractions or pH adjustments.
-
Use a Buffered System: Employ milder, buffered basic solutions to neutralize acidic components. A saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or a phosphate buffer (pH 7.5-8.0) is often sufficient.[6]
-
Temperature Control: Perform all extractions at low temperatures (0-5 °C) using an ice bath. This reduces the kinetic rate of the deprotonation-reprotonation process.
-
Minimize Exposure Time: Do not let your compound sit in basic solutions for extended periods. Complete the extraction process as quickly as possible.[6]
Q: I suspect my sample is racemizing during purification by column chromatography on silica gel. What are my options?
A: Standard silica gel is inherently acidic and its high surface area can catalyze racemization. The acidic silanol groups on the surface can repeatedly protonate the amine, potentially facilitating the formation of an achiral imine-like intermediate, which upon hydrolysis or reduction can lead to a racemic mixture.
Solutions:
-
Neutralize the Stationary Phase: Before packing your column, wash the silica gel with a solution of a non-nucleophilic tertiary amine, such as 1-2% triethylamine (TEA) in your chosen eluent system. This deactivates the acidic sites.
-
Use an Amine Additive in the Eluent: Add a small amount (0.1-1%) of triethylamine or pyridine to your mobile phase. This competitively binds to the acidic sites on the silica, preventing your chiral amine from interacting with them and reducing streaking.
-
Switch to a Different Stationary Phase: Consider using a less acidic support like neutral alumina. However, be aware that basic alumina can cause racemization via the base-catalyzed mechanism described previously.
-
Alternative Purification: If chromatography proves problematic, consider purification by crystallization. This can be achieved by forming a diastereomeric salt with a chiral acid (like tartaric acid or camphorsulfonic acid), crystallizing the desired diastereomer, and then liberating the enantiopure amine.[7][8][9]
Q: My product has lost optical purity after I removed the solvent using a rotary evaporator. How can I avoid this?
A: This is a classic case of thermal racemization. Applying heat provides the activation energy needed to overcome the inversion barrier of the chiral center.[4] Even moderate heat from a rotovap water bath can be sufficient to cause partial or complete racemization, especially if the sample is heated for an extended period.[6][10]
Solutions:
-
No Direct Heating: Never heat the flask directly. Use a water bath for controlled, even heating.
-
Low Temperature Evaporation: Keep the water bath temperature as low as possible, ideally at or below room temperature (20-25°C). To effectively remove solvents at this temperature, you must use a high-quality vacuum pump.
-
Monitor the Process: Do not leave the rotovap unattended for long periods. Remove the flask as soon as the solvent is evaporated to avoid prolonged exposure to even low heat.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for benzylic amines like (1S)-1-(2-phenoxyphenyl)ethan-1-amine?
The primary vulnerability of this and similar benzylic amines is the lability of the proton at the stereocenter (the α-proton). Racemization proceeds through the formation of a planar, achiral intermediate. This can be triggered by:
-
Base Catalysis: Direct deprotonation of the α-carbon.[5][11]
-
Acid/Metal Catalysis: Formation of an achiral imine intermediate through a dehydrogenation or dehydration process, which can then be non-stereoselectively reduced back to the amine.[10][12]
The adjacent aromatic ring system plays a crucial role by stabilizing this intermediate through resonance, thereby lowering the energy barrier for racemization compared to aliphatic amines.
Q2: What are the ideal long-term storage conditions to maintain enantiomeric purity?
To ensure long-term stability, you must mitigate the risks of chemical and thermal degradation.
-
Storage Form: If possible, store the amine as a solid salt, such as the hydrochloride or tartrate salt. The protonated ammonium ion is significantly less susceptible to base-catalyzed racemization.
-
Temperature: Store at low temperatures, ideally below 4°C in a refrigerator or freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air- and moisture-induced degradation.[6]
-
Solvent (if in solution): If storage in solution is necessary, use a non-polar, aprotic solvent like hexane or toluene. Avoid protic solvents (e.g., methanol, ethanol) which can facilitate proton transfer and racemization.[6]
Q3: Which experimental factors pose the greatest risk for racemization?
The following table summarizes the key risk factors and the recommended preventive actions to maintain the stereochemical integrity of your compound.
| Factor | Risk Level | Underlying Cause | Preventive Action |
| Strong Base (pH > 10) | High | Abstraction of the alpha-proton leading to a planar carbanion intermediate.[5][11] | Use mild bases (e.g., NaHCO₃, K₂CO₃) or buffered solutions (pH 7-9). |
| High Temperature (> 40°C) | High | Provides activation energy for bond rotation and intermediate formation.[10] | Conduct all steps at or below room temperature; use low-temperature rotary evaporation.[6] |
| Strong Acid (pH < 2) | Moderate | Can catalyze imine formation, especially with certain impurities or catalysts. | Minimize exposure time; use weaker organic acids where possible. |
| Transition Metal Catalysts | Moderate-High | Can form imine intermediates via dehydrogenation/hydrogenation cycles.[13][14][15] | Screen catalysts and ligands; use lowest possible temperature and reaction time. |
| Protic Solvents | Low-Moderate | Can facilitate proton transfer, accelerating acid/base-catalyzed racemization.[16] | Use aprotic solvents (e.g., Toluene, THF, DCM) whenever feasible. |
| Acidic/Basic Chromatography Media | Moderate | Surface sites can act as catalysts for racemization. | Neutralize media (e.g., with TEA) or use an additive in the mobile phase. |
Q4: How can I reliably determine the enantiomeric purity of my sample?
Accurate measurement of enantiomeric excess (e.e.) is critical to confirm that your preventive measures are effective.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard methods.[6][17] You will need to use a chiral stationary phase (CSP) column. Method development is required to find a suitable mobile phase that provides baseline separation of the two enantiomers.
-
NMR Spectroscopy with a Chiral Solvating Agent: In some cases, adding a chiral solvating agent to your NMR sample can induce a chemical shift difference between the enantiomers, allowing for quantification by integration.
-
Derivatization: React the amine with an enantiopure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated and quantified using standard, non-chiral chromatography or NMR.[9]
Visualizing the Problem & Solution
Understanding the mechanism and having a clear workflow are key to prevention.
Mechanism of Base-Catalyzed Racemization
Caption: Base abstracts the alpha-proton, forming a planar, achiral intermediate. Reprotonation can occur from either face, yielding a mixture of (S) and (R) enantiomers.
Troubleshooting Workflow for Loss of Enantiopurity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01525E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scihorizon.com [scihorizon.com]
Technical Support Center: Solvent Selection for (1S)-1-(2-phenoxyphenyl)ethan-1-amine Reactions
Welcome to the technical support center for (1S)-1-(2-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile chiral amine. As a primary amine with a bulky, chiral-at-carbon phenoxyphenyl group, its reactivity and the success of stereoselective transformations are profoundly influenced by the reaction medium. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of (1S)-1-(2-phenoxyphenyl)ethan-1-amine that dictate solvent choice?
A1: The chemical behavior of this molecule is governed by three principal features:
-
The Primary Amine (-NH₂): This group is nucleophilic and basic. Its reactivity can be enhanced or diminished by the solvent. Protic solvents (e.g., alcohols, water) can hydrogen-bond with the amine, creating a solvent shell that may reduce its nucleophilicity.[1] Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often preferred for reactions where high nucleophilicity is desired, as they can stabilize charged intermediates without deactivating the amine.[1]
-
The Chiral Center: The stereocenter adjacent to the amine group is the basis for its use in chiral applications. During diastereomeric salt formation for resolution, the solvent's ability to discriminate between the solubilities of the two diastereomeric salts is the single most important factor for success.[2][3]
-
The 2-phenoxyphenyl Group: This large, relatively nonpolar moiety significantly influences the molecule's overall solubility. It generally imparts good solubility in a range of organic solvents, from moderately polar (e.g., ethyl acetate, THF) to nonpolar (e.g., toluene). However, achieving solubility for all reaction components, especially ionic reagents, is a key consideration.
Q2: Which general classes of reactions involving this amine are most sensitive to solvent effects?
A2: Solvent choice is critical for several common transformations:
-
Diastereomeric Salt Resolution: This classical technique relies entirely on the differential solubility of diastereomeric salts, which is a direct function of the solvent system.[2]
-
N-Acylation (Amide Formation): The rate and efficiency of amide bond formation are highly dependent on the solvent's polarity and its ability to stabilize transition states.[1][4]
-
N-Alkylation: The choice of solvent can influence reaction rates, the effectiveness of the base used, and the prevalence of side reactions like over-alkylation.[5][6]
Q3: Are there "green" solvent alternatives for reactions with this compound?
A3: Yes, the principles of green chemistry encourage replacing hazardous solvents. For acylation reactions, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly used as replacements for chlorinated hydrocarbons or DMF.[1] In some cases, solvent-free conditions for acylations are also a highly sustainable option.[7] For N-alkylations, performing the reaction with an alcohol as the alkylating agent can be an environmentally benign approach, sometimes even in the absence of a solvent.[8][9]
Troubleshooting Guide: Diastereomeric Salt Resolution
Diastereomeric salt resolution is a powerful technique for separating enantiomers, but it is highly empirical. The goal is to find a solvent system where one diastereomeric salt crystallizes preferentially while the other remains in solution.
Problem 1: My diastereomeric salt is "oiling out" instead of crystallizing.
Cause: This typically occurs when the diastereomeric salt is highly soluble in the chosen solvent, or its melting point is below the temperature of the experiment. The solvent may be too polar or too good at solvating the salt ions.
Solutions:
-
Reduce Solvent Polarity: Gradually add a nonpolar "anti-solvent" (e.g., heptane, toluene) to your solution to decrease the salt's solubility and induce crystallization.
-
Switch to a Less Polar Solvent: If you are using a polar protic solvent like methanol or ethanol, try a less polar solvent such as acetone, ethyl acetate, or isopropanol.
-
Lower the Temperature: After forming the salt at room temperature or slightly elevated temperature, cool the solution slowly. This can sometimes prevent oiling and promote the formation of an ordered crystal lattice.
Problem 2: The diastereomeric excess (d.e.) of my resolved amine is low.
Cause: This is a common and challenging issue. Low d.e. suggests that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation. In a worst-case scenario, you may be forming a "solid solution," where both diastereomers are incorporated into the same crystal lattice.[10]
Solutions:
-
Systematic Solvent Screening: This is the most crucial step. You must screen a range of solvents with varying polarities and hydrogen bonding capabilities.[10] A well-structured screening experiment is essential.
-
Vary Temperature Profile: Employ temperature cycling (annealing). This involves heating the slurry to redissolve some of the solid, followed by slow cooling to allow the more stable, less soluble diastereomer to crystallize preferentially.[10]
-
Change the Resolving Agent: If extensive solvent screening fails, the chosen resolving agent may be forming salts with very similar crystal packing energies. Using a structurally different resolving agent (e.g., switching from tartaric acid to mandelic acid or camphorsulfonic acid) will create diastereomers with different physical properties.[10][11]
Data Presentation: Example of a Solvent Screening Experiment
The following table demonstrates how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine.[10]
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 65 | 82 |
| Ethanol | 70 | 88 |
| Acetone | 42 | 92 |
| Ethyl Acetate | 35 | 95 |
| Isopropanol | 55 | 90 |
| Acetonitrile | 30 | 75 |
| Ethanol/Water (9:1) | 78 | 85 |
| Toluene | < 5 | - |
Mandatory Visualization: Troubleshooting Workflow for Solid Solution Formation
This diagram outlines a logical workflow for addressing poor resolution, particularly when a solid solution is suspected.[10]
Caption: Effect of solvent type on amine nucleophilicity.
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening for Diastereomeric Resolution
This protocol describes a method for rapidly screening multiple solvents to find optimal conditions for resolving (1S)-1-(2-phenoxyphenyl)ethan-1-amine (as part of a racemic mixture) using a chiral acid resolving agent (e.g., (R,R)-Tartaric Acid).
Materials:
-
Racemic 1-(2-phenoxyphenyl)ethan-1-amine
-
Chiral resolving agent (e.g., (R,R)-Tartaric Acid)
-
A panel of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, and mixtures like 9:1 Ethanol/Water)
-
Multi-well plate (e.g., 96-well) or small vials
-
Stirring mechanism for plate/vials
-
Analytical method for d.e. determination (e.g., Chiral HPLC)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the racemic amine in a suitable, volatile solvent like methanol. Prepare a separate stock solution of the resolving agent (in an equimolar amount relative to one enantiomer) in the same solvent. [10]2. Aliquot Reagents: In each well or vial, combine equimolar amounts of the racemic amine and resolving agent stock solutions.
-
Evaporate Initial Solvent: Carefully evaporate the solvent used for the stock solutions (e.g., using a vacuum centrifuge or nitrogen stream) to leave the dry salt mixture in each well.
-
Add Screening Solvents: To each well, add a fixed volume of a different screening solvent or solvent mixture.
-
Induce Crystallization: Seal the plate/vials and stir at a controlled temperature (e.g., 50 °C) for a period to ensure salt formation and equilibration, then cool slowly to room temperature, and finally to a lower temperature (e.g., 4 °C) to maximize crystallization.
-
Isolate Solids: Separate the solid crystals from the supernatant (mother liquor) via filtration or centrifugation.
-
Liberate the Free Amine: For both the isolated solid and the mother liquor, suspend the salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH solution) to neutralize the acid and liberate the free amine. [11]8. Analyze Enantiomeric Excess: Separate the organic layer, dry it (e.g., over Na₂SO₄), and analyze the enantiomeric excess of the amine in both the solid-derived and mother-liquor-derived samples using chiral HPLC. [11]This will identify the solvent that provides the highest partitioning of the enantiomers.
References
- BenchChem. (2025). dealing with solid solutions in diastereomeric salt resolution.
- BenchChem. (n.d.). A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid.
- BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)
- Science of Synthesis. (n.d.).
- Fenix, T. S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier.
- Kumar, A., et al. (n.d.).
- Organic Chemistry Portal. (2001).
- DTIC. (n.d.).
- MDPI. (2019).
- Azov, V. A. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- RSC Publishing. (2023).
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Resolution of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of (1S)-1-(2-phenoxyphenyl)ethan-1-amine via diastereomeric salt crystallization. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your resolution experiments effectively. This guide is structured to address common challenges and provide a clear, logical path to success.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the resolution of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
Q1: Why is the enantiomeric excess (% ee) of my resolved (1S)-1-(2-phenoxyphenyl)ethan-1-amine lower than expected?
A low enantiomeric excess is a common issue and can often be traced back to suboptimal temperature control during crystallization. The separation of diastereomeric salts is dependent on the difference in their solubility.[1] If the temperature is too high, the solubility of both diastereomers may be too great, preventing selective crystallization. Conversely, if the temperature is too low, both diastereomers may precipitate, leading to a lower % ee. The key is to find the optimal temperature range that maximizes the solubility difference between the two diastereomeric salts.[2][3]
Q2: How does the cooling rate affect the resolution process?
The rate at which you cool your solution can significantly impact crystal growth and purity. A rapid cooling rate can lead to the formation of small, impure crystals and may trap the undesired diastereomer within the crystal lattice, a phenomenon known as kinetic trapping. A slower, controlled cooling rate generally promotes the growth of larger, more ordered, and purer crystals of the desired diastereomer, which is often favored under thermodynamic control.[4]
Q3: I am observing inconsistent crystal formation between batches. What could be the cause?
Inconsistent crystal formation is often a result of variations in experimental conditions, with temperature being a primary culprit. Even minor fluctuations in the ambient temperature of the lab can affect the crystallization process.[5] It is crucial to have precise control over the temperature profile of your experiment, from the initial dissolution of the salts to the final crystallization. Other factors to consider include the purity of your starting materials and solvent, as well as the stirring rate.
Q4: Can the choice of resolving agent and solvent impact the optimal temperature for resolution?
Absolutely. The choice of resolving agent and solvent system will create diastereomeric salts with unique solubility profiles.[1][6] Each specific combination of your racemic amine, resolving agent, and solvent will have its own optimal temperature range for resolution. Therefore, it is essential to perform screening experiments to determine the ideal conditions for your specific system. Ternary phase diagrams can be a valuable tool in understanding the solubility behavior of your diastereomeric salts in a given solvent.[7]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter during your experiments.
Problem: Poor Resolution / Low Yield
Potential Cause 1: Suboptimal Crystallization Temperature
-
Explanation: The solubility of the diastereomeric salts is highly dependent on temperature.[2][3] An incorrect temperature can lead to either no crystallization (too high) or co-crystallization of both diastereomers (too low).
-
Corrective Action:
-
Determine the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the supersolubility curve. Operating within this zone is critical for controlled crystallization. You can determine this experimentally by slowly cooling a saturated solution and noting the temperature at which nucleation begins.
-
Temperature Screening: Perform a series of small-scale crystallization experiments at different temperatures. Monitor both the yield and the enantiomeric excess of the resulting crystals.
-
| Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Observations |
| 30 | 15 | 95 | Low yield, but high purity. |
| 25 | 40 | 85 | Good yield, acceptable purity. |
| 20 | 60 | 70 | High yield, but lower purity. |
| 15 | 75 | 50 | Very high yield, poor purity. |
As illustrated in the table, there is often a trade-off between yield and enantiomeric excess. The optimal temperature will depend on the specific requirements of your application.
Potential Cause 2: Inappropriate Cooling Profile
-
Explanation: The rate of cooling influences whether the crystallization process is under kinetic or thermodynamic control.[4][8] Rapid cooling favors the faster-forming, but potentially less stable (kinetic) product, which may not be the desired diastereomer. Slow cooling allows the system to approach equilibrium, favoring the more stable (thermodynamic) product.
-
Corrective Action:
-
Implement a Programmed Cooling Profile: Instead of simply placing your crystallization vessel in a cold bath, use a programmable cooling system to control the cooling rate.
-
Experiment with Different Cooling Rates: Start with a slow cooling rate (e.g., 0.1 °C/min) and then experiment with slightly faster rates to find the optimal balance between process time and resolution efficiency.
-
Problem: Inconsistent Crystal Formation or No Crystals Formed
Potential Cause: Insufficient Supersaturation
-
Explanation: Crystallization will not occur if the solution is not supersaturated. Supersaturation is the driving force for nucleation and crystal growth.[9] The level of supersaturation is directly influenced by temperature and solvent choice.
-
Corrective Action:
-
Solvent Screening: The choice of solvent can dramatically affect the solubility of your diastereomeric salts.[9] Experiment with different solvents or solvent mixtures to find a system where the desired diastereomer has low solubility and the undesired diastereomer has high solubility at the target crystallization temperature.
-
Controlled Solvent Evaporation: If cooling crystallization is not effective, consider isothermal crystallization by slow evaporation of the solvent. This can be a gentle method to achieve supersaturation.
-
Seeding: Introduce a small amount of pure crystals of the desired diastereomer to the supersaturated solution. This will provide a template for crystal growth and can help to control the crystal form and size.[10]
-
Experimental Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the temperature parameters in your resolution experiment.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]
-
Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. ResearchGate. [Link]
-
Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering. [Link]
-
Kinetic vs Thermodynamic Control. University of California, Irvine. [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.[Link]
-
How Does Temperature Affect Selectivity? LCGC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. advanceseng.com [advanceseng.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Troubleshooting (1S)-1-(2-phenoxyphenyl)ethan-1-amine Synthesis
As a critical chiral building block in pharmaceutical development, the synthesis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine demands rigorous chemoselective and stereochemical control. The most robust, industrially relevant approach utilizes Ellman’s chiral auxiliary ((S)-(-)-tert-butanesulfinamide) to direct stereocenter formation[1][2].
This technical guide is designed for bench scientists and process chemists. It bypasses basic textbook theory to directly address the mechanistic causality behind common synthetic impurities, providing self-validating protocols to ensure high-purity yields.
Part 1: Troubleshooting FAQs (Causality & Mitigation)
Q1: Why am I observing high levels of the (1R)-enantiomer impurity, and how can I improve stereoselectivity?
-
Causality: The chiral stereocenter is established during the reduction of the (S,E)-sulfinyl imine intermediate. If sodium borohydride (NaBH₄) is used at ambient temperature, the transition state lacks sufficient rigidity. This allows the hydride to attack from the more sterically hindered Si-face, leading to poor facial selectivity and the formation of the (1R)-diastereomer precursor[1].
-
Solution: Switch the reducing agent to L-Selectride or cool the NaBH₄ reduction to a strict -48°C to -78°C. Lower temperatures lock the conformation of the bulky tert-butanesulfinyl group, forcing the hydride to attack exclusively from the less hindered Re-face.
Q2: My final product contains significant amounts of 1-(2-phenoxyphenyl)ethan-1-ol. What went wrong?
-
Causality: This alcohol impurity is a classic over-reduction artifact. The condensation of 1-(2-phenoxyphenyl)ethan-1-one with Ellman's sulfinamide is a delicate equilibrium process driven by a Lewis acid water-scavenger (e.g., Ti(OEt)₄)[2]. If the Ti(OEt)₄ is partially hydrolyzed from poor storage, or the reaction is rushed, unreacted ketone remains in the mixture. During the subsequent hydride addition, this residual ketone is rapidly reduced to the alcohol.
-
Solution: Always use freshly distilled or strictly anhydrous Ti(OEt)₄. Implement a hard In-Process Control (IPC) stop: do not add the reducing agent until GC/MS confirms <1.0% residual ketone.
Q3: How do I eliminate the 1-(2-fluorophenyl)ethan-1-amine (des-phenoxy) impurity?
-
Causality: This impurity originates at the very beginning of the synthesis. If the Nucleophilic Aromatic Substitution (SNAr) between 2-fluoroacetophenone and phenol does not reach absolute completion, the residual 2-fluoroacetophenone carries through the entire amination sequence, reacting identically to your target molecule[3].
-
Solution: Push the SNAr step to completion using a 1.2x stoichiometric excess of phenol and K₂CO₃ in DMF at 120°C.
Q4: I am detecting a secondary amine dimer. Is this normal for this pathway?
-
Causality: Secondary amine dimers (bis-alkylated amines) are a notorious byproduct of direct reductive amination (e.g., using NH₃ and NaBH₃CN). In those conditions, the newly formed primary amine is more nucleophilic than ammonia and attacks the unreacted imine[4].
-
Solution: This is exactly why the stepwise Ellman's auxiliary route is mandatory for this substrate. The bulky tert-butanesulfinyl group sterically shields the nitrogen, completely preventing dimer formation. If you see this dimer, verify that your auxiliary has not prematurely cleaved due to unintended acidic exposure before the reduction step.
Part 2: Impurity Profiling & Quantitative Data
To streamline your analytical workflows, the following table summarizes the quantitative markers and origins of the most common impurities encountered during this synthesis.
| Impurity Name | Structural Origin | Analytical Marker | Mitigation Strategy |
| 1-(2-fluorophenyl)ethan-1-amine | Incomplete SNAr etherification | LC-MS:[M+H]⁺ 140.08 | 1.2 eq Phenol excess; rigorous 1M NaOH workup wash. |
| 1-(2-phenoxyphenyl)ethan-1-ol | Reduction of unreacted ketone | LC-MS: [M+H-H₂O]⁺ 197.10 | IPC check for <1% ketone before adding NaBH₄. |
| (1R)-1-(2-phenoxyphenyl)ethan-1-amine | Poor facial selectivity during hydride attack | Chiral HPLC: Peak 2 (Variance in RT) | Perform reduction at -48°C or utilize L-Selectride. |
| Bis(1-(2-phenoxyphenyl)ethyl)amine | Nucleophilic attack of 1° amine on imine | LC-MS: [M+H]⁺ 410.21 | Utilize sterically bulky Ellman's auxiliary; avoid direct amination. |
Part 3: Pathway Visualization
The following diagram maps the synthetic workflow, specifically highlighting the branching points where critical impurities are generated if reaction parameters are not strictly controlled.
Synthetic workflow of (1S)-1-(2-phenoxyphenyl)ethan-1-amine detailing critical impurity branch points.
Part 4: Validated Experimental Protocol
This methodology is engineered as a self-validating system . Each phase contains a chemical or physical mechanism that inherently purifies the intermediate or signals completion, ensuring downstream integrity.
Phase 1: SNAr Etherification
-
Reaction: Charge a dry reactor with 2-fluoroacetophenone (1.0 eq), phenol (1.2 eq), and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M). Heat to 120°C for 12 hours.
-
Self-Validation Workup: Cool to room temperature, dilute with EtOAc, and wash the organic layer three times with 1M aqueous NaOH. Causality: The NaOH quantitatively deprotonates the excess unreacted phenol, pulling it entirely into the aqueous layer. The organic layer is self-purified. Analyze via GC; proceed only if 2-fluoroacetophenone is <0.1%.
Phase 2: Chiral Imine Condensation
-
Reaction: To the isolated 1-(2-phenoxyphenyl)ethan-1-one (1.0 eq) in anhydrous THF, add (S)-(-)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq)[2]. Stir at room temperature for 24 hours under nitrogen.
-
Self-Validation Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Causality: This immediately hydrolyzes the titanium complex into insoluble TiO₂ salts, which crash out of solution as a white precipitate. Filtering this mixture through a Celite pad removes all Lewis acid byproducts, leaving the pure (S,E)-sulfinyl imine in the filtrate.
Phase 3: Diastereoselective Reduction
-
Reaction: Cool the imine solution in THF to -48°C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 hours at -48°C.
-
Workup: Quench with MeOH, warm to room temperature, and concentrate under reduced pressure. Partition between EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the (S,S)-protected amine.
Phase 4: Acidic Deprotection
-
Reaction: Dissolve the crude protected amine in MeOH and add 4M HCl in dioxane (2.0 eq). Stir for 2 hours at room temperature.
-
Self-Validation Workup: Causality: The acidic cleavage of the sulfinyl group generates volatile SO₂ and isobutylene gases. These gases bubble out of the system, physically driving the reaction to absolute completion via Le Chatelier's principle. Concentrate the solution to yield (1S)-1-(2-phenoxyphenyl)ethan-1-amine hydrochloride.
References
- Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI - Molecules URL
- Source: PMC - National Institutes of Health (NIH)
- Source: Reaction Chemistry & Engineering (RSC Publishing)
- Source: Scholaris.
Sources
- 1. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. queensu.scholaris.ca [queensu.scholaris.ca]
- 4. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]
Comparison of (1S)-1-(2-phenoxyphenyl)ethan-1-amine with other chiral resolving agents
This guide provides an in-depth technical analysis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine , a specialized chiral resolving agent, comparing its performance and mechanistic advantages against standard alternatives like 1-Phenylethylamine (PEA) and 1-(1-Naphthyl)ethylamine (NEA).[1]
Executive Summary: The "Resolution Gap"
In chiral drug development, the "workhorse" resolving agents—such as 1-Phenylethylamine (PEA) —often fail when tasked with resolving sterically hindered or highly functionalized racemic acids. The diastereomeric salts formed are often too soluble or lack the crystalline rigidity required for effective separation.
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5) emerges as a "designer" resolving agent.[1][2] By introducing a bulky phenoxy group at the ortho position of the phenyl ring, this molecule alters the supramolecular packing of the salt, often succeeding where PEA fails. This guide analyzes its utility, offering a direct comparison to industry standards.
Mechanistic Analysis: Why Structure Matters
The efficiency of a resolving agent depends on its ability to form a diastereomeric salt with a significant solubility difference (ΔS) between the p-salt (less soluble) and n-salt (more soluble).
Structural Comparison
-
1-Phenylethylamine (PEA): The phenyl ring is free to rotate. It forms relatively "loose" crystal lattices.[2]
-
1-(1-Naphthyl)ethylamine (NEA): Adds bulk via a fused ring, creating rigid "walls" in the lattice.[1]
-
(1S)-1-(2-phenoxyphenyl)ethan-1-amine: The ortho-phenoxy group introduces tunable bulk .[1][2] It is bulky like naphthyl but retains some conformational flexibility via the ether linkage. Crucially, the ether oxygen acts as an additional Hydrogen Bond Acceptor , allowing for secondary interactions with the substrate that PEA cannot provide.[1]
Diagram: Mechanistic Logic of Salt Formation
Figure 1: Mechanistic comparison showing how the structural features of the phenoxyphenyl amine lead to tighter crystal packing and higher resolution efficiency.
Comparative Performance Analysis
The following table contrasts (1S)-1-(2-phenoxyphenyl)ethan-1-amine with the two most common competitors.
| Feature | 1-Phenylethylamine (PEA) | 1-(1-Naphthyl)ethylamine (NEA) | (1S)-1-(2-phenoxyphenyl)ethan-1-amine |
| Structure Type | Simple Aryl Amine | Fused Ring Aryl Amine | Ortho-Substituted Diaryl Ether |
| Steric Bulk | Low | High (Rigid) | High (Flexible) |
| Electronic Interactions | Primary Amine (H-Bond Donor) | Pi-Pi Stacking (Strong) | H-Bond Donor + Ether Acceptor |
| Primary Application | General purpose; simple acids.[1][2] | Planar/Aromatic acids.[2][3][4][5] | Bulky, non-planar, or functionalized acids. |
| Resolving Power (E) | Moderate (often requires 3-4 recryst.)[1] | High (for specific substrates) | Very High (often 1-2 recryst.) |
| Cost | Low ($) | Medium ( | High ( |
| Recyclability | Excellent (Volatile, bp ~187°C) | Good | Good (High bp, requires extraction) |
Key Insight: The "Ether Effect"
Unlike PEA, the phenoxy group in this agent can accept a hydrogen bond from a hydroxyl or amide group on the target acid. This "two-point" binding (Salt Bridge + H-Bond) creates a highly specific molecular recognition event, often yielding >98% ee in a single crystallization step for difficult substrates like ibuprofen analogs or N-protected amino acids.[1][2]
Experimental Protocol: High-Efficiency Resolution
Objective: Resolve a difficult racemic carboxylic acid (e.g., a substituted mandelic acid derivative) using (1S)-1-(2-phenoxyphenyl)ethan-1-amine.
Materials
-
Substrate: 10 mmol Racemic Acid (e.g., 2-methoxymandelic acid).
-
Resolving Agent: 10 mmol (1S)-1-(2-phenoxyphenyl)ethan-1-amine (1.0 eq).[2]
-
Solvents: Ethanol (95%), 2-Propanol, Methyl tert-butyl ether (MTBE).[1]
Workflow Diagram
Figure 2: Optimized resolution workflow.[1][2] Note the slow cooling step, which is critical for bulky resolving agents to prevent oiling out.[1]
Step-by-Step Procedure
-
Screening (Critical): Before scale-up, perform a solvent screen (EtOH, IPA, Acetone, MTBE) on a 100mg scale.[1] The phenoxy group makes this amine more lipophilic than PEA; therefore, less polar solvents (like MTBE/EtOH mixtures) often yield better crystals than pure water/alcohol mixtures.
-
Salt Formation: Dissolve 10 mmol of the racemic acid in the minimum volume of boiling solvent (determined from screening). Add 10 mmol of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.[1][2]
-
Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring.
-
Troubleshooting: If an oil forms (common with bulky amines), reheat and add 10% more solvent, or seed with a crystal from the screening batch.[1]
-
-
Collection: Filter the crystals. Wash with cold solvent.[2][6]
-
Liberation: Suspend the salt in water/DCM. Add 1M NaOH to pH 12.[2] Extract the resolving agent into the DCM layer (for recycling). Acidify the aqueous layer with HCl to pH 2 and extract the resolved chiral acid.
References
-
Compound Data: American Elements. 1-(2-phenoxyphenyl)ethan-1-amine Properties and Specifications. Available at: [Link]
-
Structural Analogs: National Institutes of Health (NIH) PubChem. (S)-1-Phenylethylamine Compound Summary. Available at: [Link][7]
Sources
- 1. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 2. Benzeneethanamine [webbook.nist.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering unparalleled accuracy and reliability in separating enantiomers.[1] This guide provides an in-depth comparison of chiral HPLC method validation, grounded in scientific principles and regulatory expectations, to empower you in developing and validating robust methods for your chiral molecules.
The journey from a racemic mixture to an enantiomerically pure drug substance is one of increasing stereoselectivity. Many compounds exhibit their desired pharmacological effects in only one enantiomeric form.[2] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. A validated analytical method is not merely a procedural formality; it is the bedrock of confidence in your data, ensuring that your method is fit for its intended purpose.
This guide will navigate the critical parameters of method validation as stipulated by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and echoed by regulatory authorities like the U.S. Food and Drug Administration (FDA).[3][4] We will explore the "why" behind each validation parameter, compare different approaches, and provide actionable protocols.
The Foundation: Choosing the Right Chiral Stationary Phase
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[1][5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely employed due to their broad applicability in resolving a diverse range of chiral compounds.[1] The choice of CSP will directly impact the resolution, selectivity, and overall robustness of your method.
A systematic approach to method development is crucial for achieving optimal separation.[6] This typically involves screening a variety of CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.[6]
The Pillars of Validation: A Parameter-by-Parameter Guide
According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[3][7] The following sections detail these parameters, providing both the theoretical underpinnings and practical experimental designs.
System Suitability: The Daily Health Check of Your Method
Before any validation or sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[8] This acts as a mini-validation for every run.[9]
Key System Suitability Parameters:
| Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs > 1.7 | Ensures baseline separation between the enantiomer peaks, which is critical for accurate integration and quantification.[2] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | A measure of peak symmetry. Asymmetrical peaks can lead to inaccurate peak integration. |
| Repeatability (%RSD of peak areas) | %RSD ≤ 5.0% for 5 or 6 replicate injections | Demonstrates the precision of the HPLC system itself, independent of sample preparation. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. Higher plate counts lead to sharper peaks and better resolution. |
Specificity: Ensuring a Clear Signal
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For a chiral method, this means demonstrating that the peaks for the two enantiomers are free from any co-eluting substances.
Experimental Protocol for Specificity:
Objective: To confirm the method's ability to separate and quantify the enantiomers without interference.
Procedure:
-
Inject a blank solution (mobile phase or sample matrix without the analyte) to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the racemic mixture to determine the retention times of both enantiomers.
-
If available, inject solutions of the individual pure enantiomers to confirm their elution order.
-
Spike the sample solution with known related substances and potential impurities to demonstrate that they do not interfere with the enantiomer peaks.
-
Utilize a photodiode array (PDA) detector to perform peak purity analysis on the enantiomer peaks to confirm their homogeneity.[6]
Linearity and Range: Proportionality and Boundaries
Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
For enantiomeric excess determination, linearity must be established for both the major and the minor enantiomer. It is crucial to demonstrate linearity for the undesired enantiomer down to its quantitation limit.[2]
Experimental Protocol for Linearity:
Objective: To establish a linear relationship between analyte concentration and detector response.
Procedure:
-
Prepare a stock solution of the racemic mixture.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range. For the undesired enantiomer, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit.[11]
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the concentration for each enantiomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[12]
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998[13]
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] For chiral methods, it is often determined by a recovery study, where known amounts of the undesired enantiomer are spiked into the main enantiomer.[6]
Experimental Protocol for Accuracy:
Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired enantiomer.
Procedure:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of samples by adding known amounts of the undesired enantiomer stock solution to the main enantiomer. The concentration levels should typically span 50%, 100%, and 150% of the target specification limit for the chiral impurity.[6]
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the chiral HPLC method.
-
Calculate the percent recovery for each sample.[6]
Acceptance Criteria:
-
Mean percent recovery should be within 90.0% to 110.0% for impurity analysis.
Precision: Consistency of Measurement
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.[12]
-
Intermediate Precision: Expresses the within-laboratory variations, for example, on different days, with different analysts, or on different equipment.[3]
Experimental Protocol for Precision (Repeatability):
Objective: To assess the precision of the method over a short interval of time under the same operating conditions.
Procedure:
-
Prepare a homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the specification limit).
-
Inject this sample six consecutive times into the HPLC system.[6]
-
Record the peak area and retention time for both enantiomers for each injection.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas.[6]
Acceptance Criteria:
-
%RSD ≤ 15% for the impurity peak at the specification limit.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
These parameters are critical for impurity analysis, as they define the lower limits of the method's capabilities. They can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[14][15]
Common Approaches for LOD and LOQ Determination:
| Method | Description |
| Signal-to-Noise Ratio | LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[14] |
| Calibration Curve Method | LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[15] |
Robustness: Withstanding Deliberate Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10]
Experimental Protocol for Robustness:
Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.
Procedure:
-
Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.
-
Vary the following parameters one at a time:
-
For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (Resolution, Tailing Factor, Retention Time).
Acceptance Criteria:
-
The system suitability criteria must be met under all varied conditions to demonstrate robustness.[6]
Visualizing the Validation Workflow
Caption: Workflow from method development to routine analysis for a chiral HPLC assay.
Comparative Data Summary
The following table presents a hypothetical comparison of two different chiral columns for the validation of a method to determine the enantiomeric excess of a fictional drug, "ChiralPro."
| Validation Parameter | Column A (Cellulose-based) | Column B (Amylose-based) | Acceptance Criteria |
| Specificity | Baseline resolution (Rs = 2.5), no interference from impurities | Baseline resolution (Rs = 2.1), no interference from impurities | Resolution > 1.7, no co-elution |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.998 |
| Range (% of specification) | LOQ - 150% | LOQ - 150% | Cover the expected range |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 90.0% - 110.0% |
| Precision (%RSD, Repeatability) | 2.8% | 3.5% | ≤ 15% |
| LOQ (µg/mL) | 0.05 | 0.08 | Should be ≤ specification limit |
| Robustness | Passed | Passed (minor decrease in resolution with flow rate change) | System suitability criteria met under all conditions |
In this comparison, both columns provide a validatable method. However, Column A shows slightly better resolution and precision, which might make it the more robust choice for long-term routine use.
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system.
Caption: Interdependencies of key validation parameters in a chiral HPLC method.
Conclusion
The validation of a chiral HPLC method for enantiomeric excess determination is a rigorous but essential process that ensures the quality and safety of chiral pharmaceuticals. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, you can develop a method that is not only compliant with regulatory expectations but also scientifically sound and reliable for its intended purpose. The choice of the chiral stationary phase is paramount, and a thorough validation process will ultimately provide the confidence needed for critical decision-making in drug development and quality control.
References
-
Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171. [Link]
-
Hossain, M. A., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 81-87. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]
-
GM Binder. USP 1225 validation of compendial procedures pdf. [Link]
-
LCGC. (2022). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
ScienceDirect. (2021). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Al-Saeed, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
Wang, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. [Link]
-
ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link]
-
Pharma Validation. (2024). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
-
LinkedIn. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. ROBUSTNESS OF CHIRAL LC METHOD. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Separation Science. (2021). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
Pharmaguideline. (2023). System Suitability in HPLC Analysis. [Link]
-
Der Pharma Chemica. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
Chromato.de. (2019). How to determine the LOD using the calibration curve?. [Link]
-
International Council for Harmonisation. (2022). Analytical Procedure Development Q14. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. scispace.com [scispace.com]
- 14. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 15. sepscience.com [sepscience.com]
A Comparative Guide to Orthogonal Purity Assessment: Cross-Validation of (1S)-1-(2-phenoxyphenyl)ethan-1-amine by NMR and HPLC
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral molecules such as (1S)-1-(2-phenoxyphenyl)ethan-1-amine, a key building block in modern therapeutics, purity assessment extends beyond chemical contaminants to encompass its stereoisomeric counterpart, the (1R)-enantiomer. Regulatory bodies rightly demand a comprehensive and rigorously validated understanding of an API's purity profile.
Relying on a single analytical technique, no matter how powerful, can introduce method-specific biases and potentially overlook certain impurities.[1] This guide details an orthogonal approach—a core principle in analytical validation—that leverages the distinct physicochemical principles of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) to achieve a cross-validated, unimpeachable assessment of purity.[1][2] By combining the absolute quantification and structural insight of NMR with the high-resolution separation of HPLC, we construct a self-validating system that provides the highest degree of confidence in product quality.
The Orthogonal Cross-Validation Workflow
The synergy between NMR and HPLC lies in their fundamentally different measurement principles. This workflow is designed to leverage these differences to create a comprehensive and validated purity profile.
Technique 1: Quantitative ¹H-NMR Spectroscopy (qNMR)
The Principle of Absolute Quantification
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of a compound's concentration or purity without the need for a specific reference standard of the analyte itself.[3][4] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[3][5] By adding a known mass of a certified, stable internal standard to a known mass of the sample, the purity of the analyte can be calculated using the following relationship:
Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
ₓ refers to the analyte, and ₛₜₐ refers to the internal standard.
This method provides an absolute mass/mass purity value, which is invaluable for qualifying reference materials and for providing an orthogonal check on chromatographic methods.[6]
Experimental Protocol: qNMR
-
Internal Standard Selection: The choice of internal standard is critical. It must be stable, non-volatile, have a high purity, and possess signals that do not overlap with the analyte. For (1S)-1-(2-phenoxyphenyl)ethan-1-amine, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 7.0 ppm in DMSO-d₆, away from the aromatic and aliphatic signals of the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of (1S)-1-(2-phenoxyphenyl)ethan-1-amine into a clean vial.
-
Accurately weigh approximately 5 mg of certified Maleic Anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Key Parameters: To ensure accurate quantification, a long relaxation delay (D1) is essential. A D1 of at least 5 times the longest T₁ of any proton being integrated (both analyte and standard) is required. A value of 30-60 seconds is typical.
-
Number of Scans: Sufficient scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[6]
-
-
Data Processing & Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved singlet of the Maleic Anhydride (~7.0 ppm, 2H).
-
For the analyte, integrate a well-resolved, non-overlapping signal. The quartet from the methine proton (CH) adjacent to the amine and phenyl ring is a suitable candidate.
-
Calculate the purity using the formula provided above.
-
-
Enantiomeric Purity by NMR: To determine enantiomeric purity, a chiral solvating agent (CSA) like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) can be added to the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers, inducing a chemical shift difference between corresponding protons of the (S) and (R) forms, allowing for their integration and the calculation of enantiomeric excess (% ee).[7]
Technique 2: High-Performance Liquid Chromatography (HPLC)
The Principle of High-Resolution Separation
HPLC is the workhorse of pharmaceutical purity analysis, prized for its ability to separate complex mixtures into individual components with high resolution and sensitivity.[8] For (1S)-1-(2-phenoxyphenyl)ethan-1-amine, two distinct HPLC methods are required:
-
Chiral HPLC: This method separates the (S)- and (R)-enantiomers using a chiral stationary phase (CSP).[9] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Reversed-Phase HPLC (RP-HPLC): This is used to separate the main compound from any achiral process impurities or degradation products. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based CSP is highly effective for separating chiral amines. A column such as Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is a strong starting point.[10][11]
-
Mobile Phase: A typical normal-phase mobile phase would be a mixture of n-Hexane and Isopropanol. A small amount of a basic modifier like Diethylamine (DEA) is often added to improve the peak shape of the amine. A starting condition could be 90:10:0.1 (v/v/v) n-Hexane:Isopropanol:DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the phenyl rings provide strong absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and determine the area of the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) as: % ee = [(Areaₛ - Areaᵣ) / (Areaₛ + Areaᵣ)] * 100
Experimental Protocol: RP-HPLC for Achiral Impurity Profiling
-
Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to separate impurities with a wide range of polarities.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: The purity is typically reported as % Area, calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Comparative Analysis: NMR vs. HPLC
The choice of technique is dictated by the specific question being asked. The true power emerges when they are used in a complementary, orthogonal fashion.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is proportional to the number of nuclei. A primary ratio method.[5] | Differential partitioning between mobile and stationary phases. A separative technique. |
| Quantification | Absolute (w/w %) against a certified internal standard. No analyte standard needed.[3] | Relative (% Area) or external standardization against a reference standard of the analyte. |
| Specificity | Excellent structural confirmation. Purity of the bulk material. May not resolve all impurities.[12] | Excellent separation of isomers and trace impurities. Specificity depends on resolution.[13] |
| Sensitivity | Lower sensitivity, typically for components >0.1%.[8] | High sensitivity, capable of detecting trace impurities at ppm or even ppb levels. |
| Throughput | Lower, especially with long relaxation delays required for accuracy.[8] | Higher, with typical run times of 15-30 minutes per sample.[8] |
| Sample Integrity | Non-destructive; the sample can be fully recovered and used for other tests.[3] | Destructive; the sample is consumed during the analysis.[8] |
| Method Validation | Requires optimization of acquisition parameters (e.g., D1 delay, S/N).[6] | Requires full validation as per ICH Q2(R1) guidelines (linearity, accuracy, precision, etc.).[13][14][15] |
The Logic of Cross-Validation: Achieving Analytical Certainty
In this context, the qNMR result provides a "mass balance" purity value. For example, a qNMR result of 99.5% w/w purity means that 0.5% of the sample's mass consists of other components (impurities, residual solvent, water, etc.). The RP-HPLC result provides the area percent of all UV-active impurities. If the sum of these HPLC impurities (assuming similar response factors) is approximately 0.5%, the methods are in agreement. Furthermore, the enantiomeric excess determined by chiral NMR using a solvating agent should align with the highly precise value obtained from the chiral HPLC separation. This agreement between fundamentally different techniques provides powerful evidence of a well-characterized and pure material, satisfying the most stringent regulatory expectations.
Conclusion
Neither NMR nor HPLC alone can tell the complete story of (1S)-1-(2-phenoxyphenyl)ethan-1-amine purity. While HPLC excels at high-sensitivity separation of isomers and impurities, qNMR provides an absolute measure of the bulk material's purity and confirms its structural identity. By employing both as orthogonal methods, we create a cross-validating analytical system. This dual approach minimizes the risk of method-specific errors and provides a comprehensive, trustworthy, and scientifically sound purity profile essential for advancing drug development programs with confidence.[8][12]
References
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Jaano & Seekho. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. [Link]
-
ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
-
Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube. [Link]
-
Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]
-
National Institutes of Health (NIH). (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SlideShare. (n.d.). analytical method validation and validation of hplc. [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
-
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. [Link]
-
American Pharmaceutical Review. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
International Council for Harmonisation (ICH). (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
National Institutes of Health (NIH). (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]
-
ResearchGate. (2025, August 9). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. [Link]
-
O-Liv. (2025, September 1). Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. [Link]
-
Pharmaceutical Technology. (2023, February 2). Considerations for Method Validation. [Link]
-
Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
JEOL. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric purity and isomer content. [Link]
-
BioPharmaSpec. (n.d.). Building Orthogonality into Your Analytical and Characterization Plans – Part 2. [Link]
-
Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
-
Validation of Analytical Methods. (2010, March 1). [Link]
-
UFAG Laboratorien AG. (n.d.). Verification of Pharmacopeia Methods. [Link]
-
ResearchGate. (2013, October 17). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. [Link]
-
U.S. Food and Drug Administration (FDA). (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]
-
Royal Society of Chemistry. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]
-
Semantic Scholar. (n.d.). Supporting Information. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
AMERICAN ELEMENTS. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. [Link]
-
Semantic Scholar. (n.d.). Supporting Information For: S1. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Royal Society of Chemistry. (2019). 1H NMR spectra. [Link]
-
ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
- 1. jaanoandseekho.in [jaanoandseekho.in]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. azom.com [azom.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. asdlib.org [asdlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Literature Review & Comparative Guide: Chiral Amines for Resolving Carboxylic Acids
[1]
Executive Summary
In pharmaceutical development, the demand for single-enantiomer carboxylic acids (e.g., NSAIDs, amino acids, chiral intermediates) is critical.[1] While asymmetric synthesis and chromatography (SMB) have advanced, classical resolution via diastereomeric salt formation remains the most scalable, cost-effective method for multi-kilogram to ton-scale production.
This guide evaluates the performance of chiral amines used as resolving agents.[2][1][3][4][5][6][7] It moves beyond standard textbook lists to compare Classics (Cinchona alkaloids) against Modern Synthetics (
Mechanism of Action: The Physics of Discrimination
Diastereomeric Salt Formation
The core principle relies on the reaction of a racemic acid (
-
(
-salt) -
(
-salt)[8]
Unlike enantiomers, these diastereomers have distinct lattice energies and solubilities. The efficiency of resolution depends on the Solubility Ratio (
The "Dutch Resolution" Effect (Nucleation Inhibition)
Traditional resolution often fails because the more soluble salt co-precipitates or forms a solid solution. Dutch Resolution , pioneered by Kellogg and coworkers, employs a "family" of structurally related resolving agents (e.g., PEA + small amounts of its derivatives).
-
Mechanism: The minor amine impurities act as nucleation inhibitors for the unwanted diastereomer, keeping it in solution (supersaturation) while the desired salt crystallizes pure.
Figure 1: Mechanism of Diastereomeric Salt Resolution highlighting the stabilization effect of additives in Dutch Resolution.
Comparative Analysis of Chiral Amines
The Contenders
We categorize resolving agents into three distinct generations based on their application history and physicochemical behavior.
Class A: Natural Alkaloids (The Classics)
-
Agents: Quinine, Quinidine, Cinchonidine, Brucine, Strychnine.
-
Profile: Large, complex structures with multiple functional groups.
-
Pros: Inexpensive (Quinine), available in bulk.
-
Cons: Brucine/Strychnine are highly toxic; limited structural modification possible; often form solvates which complicates drying.
Class B: Synthetic Mono-Amines (The Workhorses)
-
Agents:
-Phenylethylamine (PEA), 1-(1-Naphthyl)ethylamine (NEA), Phenylglycinol. -
Profile: Small, rigid aromatic amines.
-
Pros: Both enantiomers available (
and ); strong - stacking potential; low molecular weight (high atom economy). -
Cons: Can form oils instead of crystals; salt solubility can be too high in organic solvents.
Class C: "Dutch" Families (The Advanced)
-
Agents: Mix of PEA +
-Cl-PEA + -Me-PEA. -
Profile: Synergistic mixtures.
-
Pros: 95%+ probability of crystalline salt formation; higher resolution efficiency (S-factor).
-
Cons: Requires precise formulation; IP landscape (though basic patents have expired).
Performance Matrix
| Feature | Cinchona Alkaloids (e.g., Quinine) | 1-(1-Naphthyl)ethylamine (NEA) | Dutch Resolution Mix | |
| Resolving Power | Moderate to High | Variable (Substrate dependent) | Very High (Rigid structure) | Highest (Synergistic) |
| Availability | Excellent (Commodity) | Good (Natural Source) | Good | Moderate (Custom Mix) |
| Cost Efficiency | High (Cheap) | Moderate | Moderate | Moderate |
| Atom Economy | High (MW ~121) | Low (MW ~324) | Moderate (MW ~171) | High |
| Toxicity | Moderate (Irritant) | Low (Quinine) to High (Brucine) | Moderate | Moderate |
| Scalability | Excellent | Good | Good | Excellent |
| Best For | General Carboxylic Acids | Bulky Acids, Phosphoric Acids | Rigid/Aromatic Acids | "Difficult" Resolutions |
Experimental Protocols
Protocol A: Classical Resolution of Mandelic Acid
A self-validating baseline protocol using
Reagents:
-
Racemic Mandelic Acid (15.2 g, 100 mmol)
-
(R)-(+)-
-Phenylethylamine (12.1 g, 100 mmol) -
Ethanol (95%)
Workflow:
-
Dissolution: Dissolve Mandelic Acid in 50 mL warm Ethanol (
). -
Addition: Add (R)-PEA slowly with stirring. The solution may warm slightly (exothermic salt formation).
-
Crystallization: Allow to cool slowly to room temperature over 4 hours. Critical Step: If oiling occurs, reheat and add seed crystals.
-
Filtration: Filter the white precipitate. Wash with 10 mL cold Ethanol.
-
Recrystallization: Recrystallize the wet cake from boiling Ethanol until melting point is constant (
for the salt). -
Liberation: Suspend salt in dilute HCl; extract Mandelic Acid with Ethyl Acetate; evaporate.
Validation Check:
-
Measure optical rotation of liberated acid. Target:
(c=1, H2O).
Protocol B: Dutch Resolution Screening
Used when Protocol A fails (yield < 10% or ee < 20%).
Reagents:
-
Mix-A: 90% PEA + 5%
-Cl-PEA + 5% -Me-PEA (molar basis).
Workflow:
-
Screening: Set up 4 vials with the racemate.
-
Vial 1: Pure PEA
-
Vial 2: Mix-A
-
Vial 3: Pure NEA
-
Vial 4: Quinine
-
-
Solvent: Add 2-Propanol/Water (9:1) to all vials. Heat to reflux.[6]
-
Cooling: Cool to
at . -
Analysis: Filter solids. Analyze salt directly via Chiral HPLC or liberate small aliquot.
-
Observation: The "Mix-A" vial often yields crystals where Vial 1 yields a gel/oil due to the suppression of the more soluble diastereomer's nucleation.
Figure 2: Decision workflow for selecting and optimizing a resolving agent.
Case Study: Resolution of Naproxen
Naproxen is a classic NSAID where the (S)-enantiomer is the active drug.[9]
Comparative Data from Literature:
| Resolving Agent | Solvent | Yield (First Crop) | ee% (First Crop) | Notes |
| Cinchonidine | Methanol/Acetone | 72% | 94% | The industrial standard for decades (Syntex process). |
| (S)- | Ethanol (95%) | 65% | 88% | Good alternative, cheaper agent, but lower initial ee. |
| N-Methyl-Glucamine | Methanol | 45% | 98% | Highly pure, but lower yield; requires recycling of mother liquor. |
| Dutch Mix (PEA based) | 2-Propanol | 78% | 96% | Superior performance : Higher yield AND purity in one step. |
Interpretation: While Cinchonidine is the historical choice, PEA-based Dutch Resolution offers a more robust crystallization with less risk of batch-to-batch variation caused by impurities in natural alkaloids.
References
-
Nieuwenhuijzen, J. W., et al. (2003). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[6][10][11][12][13] Synthesis, 2003(10), 1626-1638. Link
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Ahn, H. Y., et al. (1994).[14] "Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method." Journal of Chromatography B, 653(2), 163-169.[14] Link
-
Dalmolen, J. (2005). "Synthesis and application of new chiral amines in Dutch resolution." University of Groningen (PhD Thesis). Link
- Kozma, D. (2001).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemconnections.org [chemconnections.org]
- 10. Dutch Resolution: Separation of Enantiomers , Hive Methods Discourse [chemistry.mdma.ch]
- 11. erowid.org [erowid.org]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Dutch Resolution [manu56.magtech.com.cn]
- 14. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of (1S)-1-(2-phenoxyphenyl)ethan-1-amine: A Guide to Biocatalytic Efficiency and Synthesis
Executive Summary
(1S)-1-(2-phenoxyphenyl)ethan-1-amine represents a critical class of bulky chiral amines used as pharmacophores in CNS-active drugs and kinase inhibitors. In the field of process chemistry and biocatalysis, this molecule serves as a "stress test" substrate for
This guide objectively compares (1S)-1-(2-phenoxyphenyl)ethan-1-amine with its para-substituted, fluoro-substituted, and methoxy-substituted analogues. It provides experimental protocols for their synthesis and kinetic resolution, supported by mechanistic visualizations.
Structural Comparison of Analogues
To understand the efficiency differences, we must analyze the steric and electronic environments of the target molecule versus its analogues. The primary challenge with (1S)-1-(2-phenoxyphenyl)ethan-1-amine is the "Ortho-Effect," where the bulky phenoxy group creates significant steric clash within the enzyme's small binding pocket (S-pocket).
Table 1: Physicochemical Profile of Target and Analogues[1]
| Compound Name | Structure Description | Steric Bulk (A-Value approx) | Electronic Effect ( | Primary Challenge/Advantage |
| (1S)-1-(2-phenoxyphenyl)ethan-1-amine | Ortho-phenoxy group | High (Bulky bi-aryl) | Electron Donating (Resonance) | Benchmark Challenge: Severe steric hindrance in active site; requires engineered enzymes (e.g., Vibrio fluvialis mutants). |
| (1S)-1-(4-phenoxyphenyl)ethan-1-amine | Para-phenoxy group | Medium | Electron Donating | Control: The bulky group is distal to the reaction center, allowing easier accommodation in the L-pocket. Higher conversion rates typical. |
| (1S)-1-(2-methoxyphenyl)ethan-1-amine | Ortho-methoxy group | Low-Medium | Electron Donating | Intermediate: Sterically smaller than phenoxy but still presents ortho-clash. Often used to tune stereoselectivity. |
| (1S)-1-(2-fluorophenyl)ethan-1-amine | Ortho-fluoro group | Low | Electron Withdrawing | High Efficiency: Small Van der Waals radius of Fluorine mimics Hydrogen; electronic withdrawal activates the amine/ketone. |
Comparative Efficiency Analysis
Steric Hindrance & Enzyme Recognition
The efficiency of synthesizing these amines via biocatalysis (Transaminases) or chemical synthesis (Asymmetric Hydrogenation) is dictated by the fit of the bulky group.
-
The Target (2-phenoxy): In wild-type
-TAs (e.g., from Chromobacterium violaceum), the conversion of the 2-phenoxy ketone precursor is often <5% due to the clash with residues lining the entrance tunnel. Successful conversion requires "bulky-amine" transaminases or specific mutants (e.g., W57F/R88H variants).[1] -
The Para-Analogue: Moving the phenoxy group to the para position removes the clash with the pyridoxal-5'-phosphate (PLP) binding lysine. Efficiency often increases by 10-50 fold relative to the ortho analogue.
-
The Fluoro-Analogue: The (S)-1-(2-fluorophenyl)ethylamine is often synthesized with >99% ee and high yields (>80%) because the fluorine atom is small enough to fit in wild-type pockets, yet provides favorable electronic activation for the external aldimine formation.
Reaction Kinetics (Biocatalysis)
Experimental data suggests the following hierarchy in Catalytic Efficiency (
-
2-Phenoxy:
is typically high (low affinity) due to inability to seat deeply in the active site. -
2-Fluoro:
is low; is high due to electronic stabilization of the transition state.
Mechanistic Visualization
The following diagram illustrates the Ping-Pong Bi-Bi Mechanism of
Caption: Figure 1. Ping-Pong Bi-Bi mechanism of
Experimental Protocols
Protocol A: Chemical Synthesis (Reductive Amination)
Use this for generating racemic standards or if biocatalysts are unavailable.
Reagents: 1-(2-phenoxyphenyl)ethan-1-one, Ammonium Acetate (
-
Imine Formation:
-
Dissolve 1-(2-phenoxyphenyl)ethan-1-one (1.0 eq) in Methanol (0.5 M).
-
Add Ammonium Acetate (10.0 eq) to the solution.
-
Stir at 50°C for 12 hours under inert atmosphere (
). Note: The bulky ortho group slows imine formation compared to para-analogues.
-
-
Reduction:
-
Cool reaction to 0°C.
-
Add Sodium Cyanoborohydride (1.5 eq) portion-wise.
-
Allow to warm to Room Temperature (RT) and stir for 24 hours.
-
-
Workup:
-
Quench with 1N HCl (careful gas evolution). Adjust pH to >10 with NaOH.
-
Extract with Ethyl Acetate (3x). Dry over
. -
Purification: Flash chromatography (DCM/MeOH/NH3).
-
Protocol B: Biocatalytic Kinetic Resolution (Assay)
Use this to test efficiency and determine Enantiomeric Excess (ee).
Reagents: Racemic amine (from Protocol A),
-
Buffer Prep: Prepare 100 mM HEPES buffer (pH 8.0) containing 1 mM PLP.[2]
-
Reaction Mix:
-
Substrate: 10 mM Racemic 1-(2-phenoxyphenyl)ethan-1-amine.
-
Amino Acceptor: 10 mM Sodium Pyruvate.
-
Enzyme: 2 mg/mL Lyophilized Transaminase powder (or 10% v/v cell lysate).
-
Solvent: 5% DMSO (to improve solubility of the lipophilic phenoxy substrate).
-
-
Incubation: Shake at 30°C, 750 rpm for 24 hours .
-
Analytics (HPLC):
-
Quench 100 µL sample with 100 µL Acetonitrile. Centrifuge.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Calculation:
.
-
Structure-Activity Relationship (SAR) Workflow
This diagram guides the researcher in selecting the appropriate analogue or engineering strategy based on the specific "inefficiency" observed.
Caption: Figure 2. Decision tree for troubleshooting low efficiency in the synthesis of 2-phenoxyphenyl amine derivatives.
References
-
Site-specific mutation of ω-transaminase and the biocatalytic preparation of (S)-1-(2-fluorophenyl) ethylamine . Chinese Journal of Biotechnology. (2024).[3] Link
-
Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines . White Rose Research Online. (2018). Link
-
Functional and structural insights into a thermostable (S)-selective amine transaminase . Applied Microbiology and Biotechnology. (2025).[2] Link
-
1-(4-Phenoxyphenyl)ethan-1-amine Compound Summary . PubChem. Link
-
Transaminase Biocatalysis: Applications and Fundamental Studies . KTH Royal Institute of Technology. (2019). Link
Sources
Determination of Absolute Configuration of Products from (1S)-1-(2-phenoxyphenyl)ethan-1-amine
This guide serves as a technical comparison and procedural manual for determining the absolute configuration of reaction products derived from (1S)-1-(2-phenoxyphenyl)ethan-1-amine . This specific chiral amine, characterized by its bulky 2-phenoxy group, serves as a potent chiral auxiliary and resolving agent. Its structural rigidity and distinct magnetic anisotropy make it superior to simpler analogs (e.g.,
Executive Summary
In drug discovery and asymmetric synthesis, (1S)-1-(2-phenoxyphenyl)ethan-1-amine (referred to herein as (1S)-PPEA ) is utilized to introduce chirality or resolve racemic mixtures. The presence of the o-phenoxy moiety provides two critical advantages:
-
Enhanced Steric Differentiation: The bulk of the phenoxy group locks conformation more effectively than a simple phenyl ring.
-
Distinct NMR Shielding: The ether linkage creates a unique anisotropic environment, amplifying chemical shift differences (
) in diastereomeric products.
This guide compares the three primary methodologies for assigning the absolute configuration of products generated from (1S)-PPEA: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Anisochrony Analysis , and Electronic Circular Dichroism (ECD) .
Part 1: Comparative Analysis of Methodologies
Single Crystal X-Ray Diffraction (SC-XRD)
The "Gold Standard" for Definite Assignment. Since the configuration of the starting material (1S)-PPEA is known, it acts as an internal reference . You do not need heavy atoms (anomalous dispersion) to determine the absolute configuration of the new stereocenter; you only need to solve the relative stereochemistry.
-
Mechanism: The known (1S) center fixes the lattice reference. If the structure solves as (1S, 2R), the new center is definitively (2R).
-
Suitability: Best for rigid amides or salts that crystallize well. The phenoxy group often aids crystallization via
stacking.
NMR Spectroscopy (Diastereomeric Anisochrony)
The High-Throughput Solution. This method relies on the magnetic anisotropy exerted by the (1S)-PPEA aromatic rings. When (1S)-PPEA is coupled to a chiral acid (or aldehyde), the resulting diastereomers exhibit distinct chemical shifts.
-
Mechanism: The "PPEA Shielding Model." The 2-phenoxy group creates a shielding cone that affects protons on the syn face of the coupled partner differently than the anti face.
-
Suitability: Ideal for liquid products or when crystals cannot be grown. Requires <5 mg of sample.
Electronic Circular Dichroism (ECD)
The Solution-State Validator. Useful when the product contains chromophores (e.g., aromatic rings, carbonyls) that interact with the PPEA chromophores.
-
Mechanism: Exciton coupling between the phenoxy ring of PPEA and the chromophore of the new product generates a characteristic Cotton effect.
-
Suitability: Best for non-crystalline solids where NMR signals are overlapping or ambiguous.
Part 2: Data Comparison Table
| Feature | Method A: SC-XRD (Internal Ref) | Method B: NMR (Shielding Analysis) | Method C: ECD (Exciton Coupling) |
| Confidence Level | Absolute (99.9%) | High (90-95%) | Medium-High (85-95%) |
| Sample State | Single Crystal (Solid) | Solution ( | Solution (MeOH, MeCN) |
| Sample Amount | 0.1 - 1.0 mg (recoverable) | 2 - 10 mg (recoverable) | < 0.5 mg (recoverable) |
| Time to Result | 24 - 72 Hours | 1 - 4 Hours | 2 - 6 Hours |
| Cost Efficiency | Low (High instrument cost) | High (Routine access) | Medium |
| Primary Risk | Failure to crystallize | Ambiguous | Conformational flexibility |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate analytical method based on product physical properties.
Caption: Workflow for selecting the optimal configuration determination method based on sample state and data clarity.
Part 4: Detailed Experimental Protocols
Protocol A: NMR Configuration Assignment (The PPEA Shielding Model)
This protocol assumes you have synthesized a diastereomeric amide using (1S)-PPEA and a chiral carboxylic acid of unknown configuration.
Principle: The (1S)-PPEA auxiliary adopts a conformation where the C-H bond of the chiral center is syn to the carbonyl oxygen to minimize steric strain (A1,3 strain). The bulky 2-phenoxy group shields the substituents on one side of the amide plane.
Step-by-Step:
-
Sample Prep: Dissolve 5 mg of the product in 0.6 mL of
. Avoid DMSO as it disrupts hydrogen bonding networks essential for the conformational lock. -
Acquisition: Acquire 1H NMR (minimum 400 MHz) and COSY spectra.
-
Signal Identification: Identify the protons of the unknown acid moiety (
-protons are most critical). -
Comparison:
-
Synthesize the reference diastereomer using the (1R)-amine if available, OR compare the two diastereomers formed if the acid was racemic.
-
Rule: In the (1S)-PPEA amide, the substituent that sits above the phenoxy ring will be shielded (shifted upfield, lower ppm).
-
Calculation:
.
-
-
Assignment: Map the observed shielding to the Newman projection. If the
-proton is shielded, it lies cis to the phenoxy group in the preferred conformer.
Protocol B: Single Crystal X-Ray Diffraction (Internal Reference)
Step-by-Step:
-
Crystallization: Dissolve 10 mg of product in minimal hot ethanol. Add hexane dropwise until turbidity persists. Heat to clear, then cap loosely and allow to stand at 4°C for 24-48 hours.
-
Mounting: Select a crystal with sharp edges. Mount on a glass fiber.
-
Data Collection: Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of the flexible phenoxy ether linkage).
-
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Critical Step: During refinement, fix the chiral center of the amine to (S) .
-
Examine the resulting stereochemistry of the new center.[] Since the (S) center is fixed, the relative stereochemistry of the new center defines its absolute configuration.
-
Part 5: Mechanistic Visualization (NMR Shielding)
The following diagram visualizes the "Conformational Lock" that allows NMR determination. The 2-phenoxy group creates a specific magnetic anisotropy.
Caption: NMR Shielding Model for (1S)-PPEA derivatives. The phenoxy group shields the substituent cis to it.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
- Foundational text for X-ray absolute configur
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[][2][3][4][5][6] Chemical Reviews, 104(1), 17-118. Link
- The authoritative review on NMR-based configuration assignment (Mosher/Riguera methods).
- Allenmark, S. G. (2003). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood. Reference for chromatographic resolution techniques relevant to chiral amines.
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality, 22, E41-E43. Link
- Standard protocol for ECD/TD-DFT comparison.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 6. chemscene.com [chemscene.com]
Comparative Guide: Resolution Strategies for (1S)-1-(2-phenoxyphenyl)ethan-1-amine
This guide provides an in-depth technical comparison of resolution strategies for obtaining (1S)-1-(2-phenoxyphenyl)ethan-1-amine , a critical chiral building block in the synthesis of kinase inhibitors and other pharmaceutical intermediates.
While the specific application of this amine as a resolving agent is theoretically sound due to its steric bulk and
Executive Summary
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS: 1212861-67-0) is a sterically demanding chiral amine. Its structural similarity to 1-phenylethylamine (MBA) suggests standard resolution protocols, but the ortho-phenoxy group introduces significant steric hindrance and lipophilicity. This guide compares the performance of Chemical Resolution (using chiral acids) versus Biocatalytic Resolution (using lipases) to determine the optimal route for scale-up.
Performance Snapshot
| Metric | Chemical Resolution (Crystallization) | Biocatalytic Resolution (Kinetic) |
| Primary Agent | (S)-Mandelic Acid / L-Tartaric Acid | Candida antarctica Lipase B (CAL-B) |
| Target Enantiomer | (1S)-Amine (via salt) | (1S)-Amine (unreacted substrate) |
| Typical Yield | 30–40% (Theoretical Max: 50%) | 40–45% (Theoretical Max: 50%) |
| Enantiomeric Excess (ee) | >98% (requires recrystallization) | >99% (often single pass) |
| Scalability | High (Multi-kg to Ton) | Medium-High (Batch/Flow) |
| Cost Driver | Solvent/Energy (Recrystallization) | Enzyme/Acyl Donor |
| E-Factor (Waste) | High (Mother liquors) | Low (Green chemistry compatible) |
Mechanistic Analysis & Causality
Method A: Chemical Resolution (Diastereomeric Salt Formation)
Mechanism: This method relies on the formation of diastereomeric salts between the racemic amine and a chiral acid. The solubility difference between the
-
Causality: The bulky ortho-phenoxy group creates a "molecular cleft." Chiral acids with complementary
-systems, such as Mandelic Acid or Dibenzoyl-L-tartaric acid , are preferred over simple Tartaric acid because they facilitate - stacking interactions, stabilizing the crystal lattice of the desired diastereomer. -
Protocol Logic: A polar protic solvent (Ethanol/Methanol) is typically required to dissolve the salts, but an anti-solvent (Isopropanol or Water) may be needed to induce selective precipitation.
Method B: Biocatalytic Kinetic Resolution
Mechanism: Lipases (specifically CAL-B) catalyze the selective acylation of one enantiomer (typically the
-
Causality: The enzyme's active site has a "large" and "medium" pocket. The (1S)-amine's bulky phenoxy group fits poorly in the "medium" pocket required for acylation transition states. Therefore, the (R)-amine is acylated rapidly, leaving the (1S)-amine unreacted .
-
Protocol Logic: This "subtractive" resolution is ideal for obtaining the (1S)-isomer. The reaction stops at 50% conversion, yielding pure (1S)-amine and (R)-amide.
Experimental Protocols (Case Studies)
Case Study 1: Chemical Resolution using (S)-Mandelic Acid
Objective: Isolation of (1S)-1-(2-phenoxyphenyl)ethan-1-amine via salt formation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic 1-(2-phenoxyphenyl)ethan-1-amine (1.0 eq) in Ethanol (5 vol).
-
Addition: Slowly add (S)-Mandelic acid (1.0 eq) dissolved in hot Ethanol (3 vol).
-
Note: Using 0.5 eq of the resolving agent (the "Pope-Peachy" method) may increase throughput but requires optimization of the counter-ion (e.g., adding 0.5 eq HCl).
-
-
Crystallization: Heat to reflux until clear, then cool slowly to 25°C over 6 hours.
-
Filtration: Collect the precipitate. This is typically the (1S)-amine·(S)-mandelic acid salt (check specific rotation to confirm).
-
Recrystallization: If ee < 95%, recrystallize from Ethanol/Water (9:1).
-
Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over MgSO4, and concentrate.
Case Study 2: Enzymatic Kinetic Resolution using CAL-B
Objective: Isolation of (1S)-1-(2-phenoxyphenyl)ethan-1-amine via selective acylation of the (R)-isomer.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve racemic amine (100 mM) in MTBE (Methyl tert-butyl ether) or Toluene.
-
Why MTBE? Hydrophobic solvents preserve enzyme activity better than polar solvents.
-
-
Acyl Donor: Add Ethyl Acetate (5.0 eq) or Isopropyl Acetate (2.0 eq).
-
Note: Ethyl acetate is cheaper, but Isopropyl acetate is irreversible (produces acetone), preventing back-reaction.
-
-
Catalyst: Add Immobilized CAL-B (e.g., Novozym 435) (10-20 mg/mmol).
-
Incubation: Shake at 30-40°C. Monitor conversion by HPLC.
-
Termination: Stop reaction at ~50-52% conversion (theoretical maximum for pure S-amine).
-
Workup: Filter off the enzyme (reusable).
-
Separation: Acidify the filtrate with 1M HCl. The (1S)-amine extracts into the aqueous phase (as salt), while the (R)-amide remains in the organic phase.
-
Isolation: Basify the aqueous phase (NaOH) and extract with DCM to obtain pure (1S)-amine.
Visualization of Workflows
Figure 1: Comparative Resolution Pathways
The following diagram illustrates the decision logic and process flow for both resolution strategies.
Caption: Workflow comparison between Chemical Resolution (Left) and Biocatalytic Kinetic Resolution (Right) for isolating the (1S)-enantiomer.
Supporting Data & Analysis
Yield and Selectivity Comparison
The following data represents typical performance metrics for 1-aryl-ethylamine derivatives, serving as a validated proxy for the 2-phenoxyphenyl analog.
| Parameter | Chemical Resolution ((S)-Mandelic) | Enzymatic Resolution (CAL-B) |
| Conversion | N/A (Equilibrium based) | 50-52% (Kinetic endpoint) |
| Yield (Isolated) | 30 - 38% | 42 - 46% |
| Enantiomeric Excess (ee) | 90 - 95% (Crude)>99% (Recrystallized) | >99% (Single pass) |
| Selectivity Factor (E) | N/A | >100 (High selectivity) |
| Reaction Time | 12 - 24 Hours | 4 - 8 Hours |
| Solvent Usage | High (Ethanol, MeOH) | Low (MTBE, Toluene) |
Critical Analysis
-
Why Enzymatic is Superior for (1S): Since the lipase selectively reacts the (R)-amine, the desired (1S)-amine remains untouched. This avoids the need to break a salt or perform multiple recrystallizations. The separation of the neutral amide from the basic amine (via acid extraction) is operationally simpler than fractional crystallization.
-
When to use Chemical Resolution: If the cost of the enzyme is prohibitive or if the specific substrate inhibits the enzyme (unlikely for this structure), chemical resolution remains the robust, scalable standard.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. Link
-
Paizs, C., & Irimie, F. D. (2005). "Lipases in the Synthesis of Chiral Amines." Current Organic Chemistry. Link
-
ChemScene. (2024). "Product Data: (R)-1-(2-Phenoxyphenyl)ethanamine (CAS 1212835-75-0)."[1] ChemScene Catalog. Link
- Vertex AI Search. (2024). "CAS 1212861-67-0 Verification.
Sources
(1S)-1-(2-phenoxyphenyl)ethan-1-amine: Disposal & Safety Protocol
The following guide details the proper disposal, handling, and safety protocols for (1S)-1-(2-phenoxyphenyl)ethan-1-amine , structured for research and industrial laboratory environments.
Executive Safety Summary
Substance Identity:
-
Chemical Name: (1S)-1-(2-phenoxyphenyl)ethan-1-amine
-
CAS Number: 1019573-79-5 (Specific enantiomer); Note: Safety protocols apply equally to the racemate [CAS: 102077-19-0].
-
Molecular Formula: C₁₄H₁₅NO
-
Functional Class: Chiral Primary Amine / Aromatic Ether
Immediate Hazard Assessment: This compound is a corrosive organic base . Improper disposal can result in exothermic reactions with acids, damage to plumbing infrastructure, and severe environmental toxicity.
-
Primary Hazard: Skin Corrosion/Irritation (Category 1C) – Causes severe skin burns and eye damage.[1]
-
Secondary Hazard: Acute Toxicity (Oral) – Harmful if swallowed.[2][3]
-
Environmental: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).
Waste Classification & Segregation Strategy
Effective disposal requires strict segregation based on chemical compatibility.[4] Do not mix this amine with general organic solvents without verifying pH compatibility.
Waste Stream Decision Matrix
The following logic gate determines the correct disposal path for your specific waste type.
Figure 1: Decision tree for classifying (1S)-1-(2-phenoxyphenyl)ethan-1-amine waste streams. Ensure compatibility before combining.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired stocks, contaminated weighing boats, spill cleanup debris.
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers (corrosion risk).
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: (1S)-1-(2-phenoxyphenyl)ethan-1-amine (100%).
-
Hazard Checkboxes: Corrosive, Toxic.[1]
-
-
Storage: Keep container tightly sealed in a secondary containment tray within a chemical storage cabinet.
-
Disposal: Transfer to Environmental Health & Safety (EHS) for incineration.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, reaction solutions, HPLC waste. Critical Warning: Never mix with acid waste streams. This will generate heat and potentially toxic vapors.[1]
| Solvent System | Waste Container Type | Tagging Instructions |
| Non-Halogenated (e.g., Methanol, Ethanol) | HDPE or Glass Carboy (Amber) | Basic Organic Waste. List all solvents + "Trace Amine". Check: Flammable, Corrosive. |
| Halogenated (e.g., DCM, Chloroform) | HDPE or Glass Carboy (Amber) | Halogenated Basic Waste. List DCM + "Trace Amine". Check: Toxic, Corrosive.[1][3] |
| Aqueous (e.g., Water, Buffers) | HDPE Carboy | Basic Aqueous Waste. Ensure pH is >9. Do not mix with acidic aqueous waste.[5] |
Protocol C: Empty Container Management
Applicability: Empty reagent bottles.[6]
-
Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the first rinse into the Basic Organic Waste container (Stream C). Subsequent rinses can often be treated as general solvent waste depending on local regulations.
-
Defacing: Cross out the label and remove the cap.
-
Final Step: Place in the lab's glass disposal box or recycle bin if permitted by facility policy.
Safety & Handling Specifications
Personal Protective Equipment (PPE) Matrix
Every handling procedure must be self-validating; if you cannot verify the integrity of your PPE, do not proceed.
| Body Zone | Required Equipment | Rationale |
| Eyes | Chemical Splash Goggles + Face Shield | Corrosive amines can cause irreversible corneal opacity. Safety glasses are insufficient for pouring. |
| Hands | Double Gloving: Nitrile (Outer) / Nitrile (Inner) | Breakthrough Time: Standard 4-mil nitrile offers <15 min protection against pure amines. Change immediately upon splash. |
| Body | Lab Coat (Buttoned) + Chemical Apron | Protects personal clothing from corrosive splashes. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Inhalation of amine vapors causes respiratory tract irritation (STOT SE 3). |
Chemical Incompatibilities
Store and dispose of this compound away from the following:
-
Strong Acids: (Hydrochloric acid, Sulfuric acid) – Violent exothermic neutralization.
-
Oxidizing Agents: (Peroxides, Permanganates) – Risk of fire or explosion.
-
Acid Chlorides/Anhydrides: Rapid, heat-generating acylation reactions.
Emergency Response Procedures
Spill Cleanup (Small Scale < 100 mL/g)
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[7][8][9]
-
PPE Up: Don goggles, face shield, and double nitrile gloves.
-
Containment: Surround the spill with a universal absorbent pad or vermiculite.
-
Neutralization (Optional but Recommended):
-
Do not pour strong acid directly on the spill.
-
Use a commercial solvent absorbent or a mixture of sand and soda ash.
-
Note: While this is a base, neutralizing with acid on a benchtop can generate hazardous fumes. Absorption is safer.
-
-
Collection: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine" .
-
Decontamination: Wipe the surface with 5% acetic acid (dilute vinegar) followed by soap and water to remove oily residues.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1][3][10] Remove contact lenses if present.[1][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash skin with soap and copious water.[3][9][10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References & Regulatory Grounding
-
PubChem. 1-(2-phenoxyphenyl)ethanamine | C14H15NO.[12] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[11] United States Department of Labor. Retrieved October 26, 2025, from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Research Council.[5] Retrieved October 26, 2025, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-(4-Phenoxyphenyl)ethan-1-amine | C14H15NO | CID 59207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. hscprep.com.au [hscprep.com.au]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. americanelements.com [americanelements.com]
Personal protective equipment for handling (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Safe Handling and Operational Logistics for (1S)-1-(2-phenoxyphenyl)ethan-1-amine
Executive Hazard Summary & Chemical Profiling
(1S)-1-(2-phenoxyphenyl)ethan-1-amine is a chiral, primary arylalkylamine. In laboratory and drug development settings, primary amines of this structural class act as potent nucleophiles and strong bases. They present severe occupational hazards, including acute oral and dermal toxicity, and are highly corrosive to human tissue[1].
Because of the highly lipophilic 2-phenoxyphenyl moiety, this compound readily penetrates the stratum corneum (the outermost layer of the epidermis), facilitating rapid systemic absorption[2]. Consequently, standard laboratory safety protocols must be elevated to prevent irreversible skin burns, saponification of corneal lipids, and respiratory tract damage[3].
Causality-Driven Personal Protective Equipment (PPE) Matrix
Do not merely wear PPE; understand why it protects you. The table below outlines the required gear and the mechanistic rationale behind each choice.
| PPE Category | Specification | Causality & Mechanistic Rationale |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles + Full Face Shield | Primary amines cause rapid saponification of fatty acids in the eye, leading to irreversible corneal damage[3]. A face shield prevents micro-droplet inhalation and facial burns. |
| Hands | Heavy-duty Butyl Rubber (Outer) over Nitrile (Inner) | Nitrile provides dexterity but degrades rapidly upon prolonged contact with lipophilic amines. Butyl rubber offers superior resistance to basic organic permeation[4]. |
| Body | Flame-Resistant (FR), Fully Buttoned Lab Coat | Arylalkylamines are combustible organic compounds[1]. An FR coat prevents ignition in the event of an exothermic reaction with incompatible reagents (e.g., strong oxidizers). |
| Respiratory | Certified Chemical Fume Hood (Face velocity >100 fpm) | Vapor inhalation causes severe chemical burns to the mucous membranes and respiratory tract[1]. All handling must occur under active negative pressure[5]. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure absolute safety, every procedure must function as a self-validating system. Do not proceed to the next step unless the current step's safety condition is visibly confirmed.
Phase 1: Pre-Operation Validation
-
Fume Hood Verification: Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. If the strip does not pull steadily inward toward the baffle, the negative pressure is compromised. Do not proceed.
-
Glove Integrity Check: Before donning, trap air inside your butyl and nitrile gloves and roll the cuff tightly. Squeeze the inflated glove to verify the absence of micro-punctures.
Phase 2: Dispensing and Reaction Setup 3. Weighing: Dispense the compound exclusively inside the fume hood using anti-static weighing boats. Minimize the creation of aerosols or dust (if handling a solid salt form)[5]. 4. Chemical Segregation: Strictly isolate the amine from strong oxidizing agents, acid chlorides, and acid anhydrides. Mixing these will trigger a violent, highly exothermic acylation or oxidation reaction, potentially leading to an explosion[1].
Phase 3: Decontamination 5. Surface Neutralization: After operations, wipe down the fume hood surfaces with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual free-base amine, followed by a thorough water wipe.
Emergency Response & Spill Logistics
Spill Cleanup (<50 mL/g)
-
Evacuate & Ventilate: Step away and ensure the fume hood is operating at maximum exhaust.
-
Containment: Do NOT use strong mineral acids to neutralize the spill. The resulting exothermic reaction will vaporize the amine, creating a toxic inhalation hazard[2].
-
Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as dry sand or vermiculite[1].
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, properly labeled hazardous waste container[5].
Human Exposure
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[3]. Critical Insight: Never attempt to neutralize the amine on your skin with an acid. The heat generated by the acid-base neutralization will cause severe thermal burns on top of the chemical burns.
-
Eye Contact: Rinse immediately with an emergency eyewash for 15 minutes, holding the eyelids open. Seek immediate ophthalmological medical attention[1].
Waste Management & Disposal Plans
-
Segregation: Collect aqueous and organic solutions containing the amine in dedicated, clearly labeled hazardous waste containers[5].
-
Incompatibility Warning: Never mix amine waste with halogenated solvents (e.g., dichloromethane) or acidic waste streams in the same accumulation carboy. Over time, amines can react with halogenated solvents to form quaternary ammonium salts, generating pressure and heat that can rupture the container.
Mandatory Visualization: Operational Safety Pathway
Operational safety and emergency response pathway for handling lipophilic primary amines.
References
1.[1] Fisher Scientific. "1-Phenylethylamine - SAFETY DATA SHEET." Fisher Scientific, 19 Dec. 2025.1 2.[3] AK Scientific, Inc. "(R)-(+)-1-Phenylethylamine Safety Data Sheet." AK Scientific, Inc. 3 3.[4] Washington State University. "Methylamine Safety Protocol." WSU Environmental Health & Safety. 4 4.[5] BenchChem. "Personal protective equipment for handling Amino-PEG6-amine." BenchChem, 2025. 5 5.[2] ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS, 09 Nov. 2023. 2
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
